G-5555
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMHWUFWQFPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
G-5555: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-5555 is a potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in tumorigenesis and cancer progression.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activity, selectivity, and in vivo efficacy. The experimental methodologies employed in its characterization are also described to facilitate further research and development.
Introduction to this compound
This compound emerged from a lead optimization program aimed at improving the drug-like properties of earlier PAK1 inhibitors, such as FRAX1036.[4][5] A key innovation in the design of this compound was the incorporation of a 5-amino-1,3-dioxanyl moiety, which effectively reduced pKa and lipophilicity, leading to improved potency, pharmacokinetic properties, and selectivity, while mitigating off-target effects like hERG channel activity.[4][5]
Biochemical Mechanism of Action
This compound functions as a high-affinity inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[4][6] It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of PAK1.
Kinase Inhibition
This compound demonstrates potent inhibition of PAK1 and PAK2 with high affinity.
| Target Kinase | K_i_ (nM) |
| PAK1 | 3.7[1][3][4][6] |
| PAK2 | 11[1][3][6] |
Kinase Selectivity
The selectivity of this compound was assessed against a broad panel of 235 kinases. At a concentration of 0.1 µM, this compound inhibited only eight other kinases by more than 70%.[4]
| Off-Target Kinase | IC_50_ (nM) |
| SIK2 | 9[1][3] |
| KHS1 | 10[1][3] |
| PAK2 | 11[1][3] |
| MST4 | 20[1][3] |
| YSK1 | 34[1][3] |
| MST3 | 43[1][3] |
| Lck | 52[1][3] |
Cellular Mechanism of Action
This compound effectively suppresses the downstream signaling of PAK1 in cellular contexts. A key pharmacodynamic biomarker for this compound activity is the phosphorylation of MEK1 at serine 298 (pMEK S298), a direct downstream target of PAK1.[4]
Inhibition of Downstream Signaling
| Assay | Cell Line | IC_50_ (nM) |
| pMEK (S298) Inhibition | H292 (NSCLC) | 69[7] |
Anti-proliferative Activity
This compound exhibits greater growth inhibitory activity in cancer cell lines with PAK1 gene amplification.[1][6]
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in mouse xenograft models.
| Xenograft Model | Cell Line | Dose | Tumor Growth Inhibition |
| Non-Small Cell Lung Cancer (NSCLC) | H292 | 25 mg/kg b.i.d. (oral) | 60%[1][3][6] |
| PAK1-Amplified Breast Cancer | MDAMB-175 | 25 mg/kg b.i.d. (oral) | 60%[1][3][6] |
Pharmacokinetics and Safety
Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Bioavailability (F) | 80%[1][6] |
| Blood Clearance (CL_blood_) | 24.2 mL/min/kg[4] |
| Half-life (t_1/2_) | 53 min[4] |
| Oral Exposure (AUC) | 30 µM·h[1][6] |
Safety Profile
This compound was designed to have low activity against the hERG channel, a common source of cardiotoxicity.[4][5] Patch-clamp assays showed negligible hERG inhibition at concentrations up to 10 µM.[1][2][3][6] However, subsequent studies revealed acute cardiovascular toxicity in mice, which has deemed it unsuitable for clinical development.
Experimental Protocols
PAK1 Kinase Inhibition Assay
-
Principle: A fluorescence resonance energy transfer (FRET)-based assay is used to measure the phosphorylation of a peptide substrate by PAK1.
-
Methodology:
-
The PAK1 enzyme is incubated with this compound at various concentrations in a kinase reaction buffer.
-
A FRET peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein) and ATP are added to initiate the reaction.[8]
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The FRET signal is measured using a suitable plate reader. The degree of phosphorylation is inversely proportional to the FRET signal.
-
K_i_ values are calculated from the IC_50_ values determined from the dose-response curves.
-
Cellular pMEK (S298) Phosphorylation Assay
-
Principle: An immunoassay is used to quantify the levels of phosphorylated MEK1 at serine 298 in cell lysates.
-
Methodology:
-
H292 cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified duration.
-
Following treatment, cells are lysed, and the protein concentration of the lysates is determined.
-
An ELISA-based or Western blot analysis is performed using an antibody specific for pMEK (S298).
-
The signal is detected and quantified, and IC_50_ values are determined by fitting the data to a dose-response curve.
-
Kinase Selectivity Profiling
-
Principle: The inhibitory activity of this compound is tested against a large panel of purified kinases.
-
Methodology:
-
This compound is screened at a fixed concentration (e.g., 0.1 µM) against a panel of 235 kinases in a biochemical assay format (e.g., FRET or radiometric).[4]
-
For kinases showing significant inhibition (>70%), a full dose-response curve is generated to determine the IC_50_ value.
-
Mouse Xenograft Studies
-
Principle: To evaluate the in vivo anti-tumor efficacy of this compound, human tumor cells are implanted into immunocompromised mice, and tumor growth is monitored following drug treatment.
-
Methodology:
-
Human cancer cells (e.g., H292 or MDAMB-175) are subcutaneously injected into the flank of athymic nude mice.[9]
-
When tumors reach a predetermined volume, mice are randomized into vehicle control and treatment groups.[9]
-
This compound is administered orally at the specified dose and schedule (e.g., 25 mg/kg b.i.d.).[1][3][6]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
hERG Patch-Clamp Assay
-
Principle: This electrophysiological technique measures the effect of this compound on the potassium current conducted by the hERG channel, which is crucial for cardiac repolarization.
-
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.[10][11]
-
Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage protocol.[12][13]
-
This compound is perfused at various concentrations, and the effect on the hERG current is recorded.
-
The percentage of inhibition at each concentration is determined, and an IC_50_ value is calculated if significant inhibition is observed.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the PAK1 signaling pathway.
References
- 1. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pK a Polar Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety (Journal Article) | OSTI.GOV [osti.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. evotec.com [evotec.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
An In-depth Technical Guide to the PAK1 Inhibitor G-5555
This document provides a comprehensive technical overview of G-5555, a potent and selective inhibitor of the Group I p21-activated kinases (PAKs), with a primary focus on PAK1. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.
Core Chemical and Physical Properties
This compound is a high-affinity, orally bioavailable small molecule designed to target the ATP-binding site of PAK1.[1][2] Its chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| Chemical Name | 8-[(trans-5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methyl-2-pyridinyl)phenyl]-2-(methylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one | [1][3] |
| Molecular Formula | C₂₅H₂₅ClN₆O₃ | [1][4] |
| Molecular Weight | 492.96 g/mol | [1][5] |
| CAS Number | 1648863-90-4 | [1][6] |
| Appearance | White solid | [4] |
| Purity | ≥98% (HPLC) | [1] |
Solubility and Storage
Proper handling and storage are critical for maintaining the integrity of this compound.
| Solvent | Maximum Concentration | Notes |
| DMSO | 20 mM | Gentle warming may be required.[1] |
| 1 eq. HCl | 100 mM | |
| DMF | 25 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [3] |
| Storage | Store at -20°C, desiccated.[1][4] Stock solutions: -80°C for 6 months; -20°C for 1 month.[6] |
Biological Activity and Selectivity
This compound is a potent inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[1][5] Its primary mechanism of action is as an ATP-competitive inhibitor.[2]
3.1. In Vitro Potency
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays.
| Parameter | Target | Value | Reference |
| Kᵢ | PAK1 | 3.7 nM | [4][5][6] |
| PAK2 | 11 nM | [4][5][6] | |
| IC₅₀ | pMEK (cellular assay) | 69 nM | [1][3][4] |
| SIK2 | 9 nM | [4][6][7] | |
| PAK2 | 11 nM | [4][6][7] | |
| KHS1 | 10 nM | [4][6][7] | |
| MST4 | 20 nM | [4][6][7] | |
| YSK1 | 34 nM | [4][6][7] | |
| MST3 | 43 nM | [4][6][7] | |
| Lck | 52 nM | [4][6][7] |
3.2. Kinase Selectivity Profile
This compound demonstrates high selectivity for Group I PAKs. In a broad panel of 235 kinases, only eight other kinases were inhibited by more than 70% at test concentrations.[1][4][6] This selectivity is a key feature, reducing the potential for off-target effects.
3.3. hERG Channel Activity
A critical aspect of preclinical safety assessment is the potential for cardiac liability. This compound exhibits low activity against the hERG channel, with less than 50% inhibition at a concentration of 10 μM, suggesting a reduced risk of QT interval prolongation.[1][3][6][]
Pharmacokinetics and In Vivo Efficacy
Preclinical studies have demonstrated favorable pharmacokinetic properties and in vivo activity of this compound.
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | 80% | Mouse | [4][6][7] |
| Blood Clearance | Low | Mouse | [4][6][7] |
| Oral Exposure (AUC) | 30 μM·h | Mouse | [4][6][7] |
| In Vivo Efficacy | 60% tumor growth inhibition at 25 mg/kg b.i.d. | Mouse Xenograft (NSCLC & Breast Cancer) | [2][4][6] |
Despite promising efficacy, mouse tolerability studies revealed acute cardiovascular toxicity at doses higher than 25 mg/kg, which has deemed this compound unsuitable for further clinical development.[2]
Signaling Pathway and Mechanism of Action
This compound inhibits the PAK1 signaling cascade, which plays a role in cell proliferation, survival, and motility. By binding to PAK1, this compound prevents the phosphorylation of downstream substrates, such as MEK1 at Ser298.[3][4][6]
Caption: this compound inhibits the PAK1 signaling cascade.
Experimental Protocols
The following are representative protocols for the in vitro and in vivo evaluation of this compound.
6.1. In Vitro Kinase Inhibition Assay (Biochemical)
This protocol outlines a method to determine the Kᵢ of this compound against a target kinase.
References
- 1. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
What is the target of G-5555?
An In-depth Technical Guide to the Molecular Target of G-5555
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective small molecule inhibitor primarily targeting the p21-activated kinase 1 (PAK1). This document provides a comprehensive technical overview of this compound, its target engagement, and its effects on downstream signaling pathways. It includes a summary of its biochemical and cellular activity, pharmacokinetic properties, and detailed experimental methodologies for key assays. The information presented is intended to support further research and development of this compound and other modulators of the PAK signaling cascade.
Primary Molecular Target: p21-Activated Kinase 1 (PAK1)
The primary molecular target of this compound is p21-activated kinase 1 (PAK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. PAK1 is a member of the sterile-20 (STE20) family of kinases and is a key effector of the small GTPases Rac1 and Cdc42.[1] this compound is a high-affinity inhibitor of Group I PAKs, which also include PAK2 and PAK3.[2]
Biochemical and Cellular Activity of this compound
This compound demonstrates high potency against PAK1 with a Ki of 3.7 nM.[2][3][4] It also potently inhibits PAK2 with a Ki of 11 nM.[2][3][4] In cellular assays, this compound inhibits the phosphorylation of MEK, a downstream target of PAK1, with an IC50 of 69 nM in EBC1 cells.[5]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Potency (nM) |
| PAK1 | Ki | 3.7[2][3][4] |
| PAK2 | Ki | 11[2][3][4] |
| pMEK (in EBC1 cells) | IC50 | 69[5] |
| SIK2 | IC50 | 9[3][4] |
| KHS1 | IC50 | 10[3][4] |
| MST4 | IC50 | 20[3][4] |
| YSK1 | IC50 | 34[3][4] |
| MST3 | IC50 | 43[3][4] |
| Lck | IC50 | 52[3][4] |
Kinase Selectivity Profile
This compound exhibits excellent kinase selectivity. In a panel of 235 kinases, only eight, in addition to PAK1, were inhibited by more than 70%.[3][4][5] These include other Group I PAKs (PAK2 and PAK3) as well as KHS1, Lck, MST3, MST4, SIK2, and YSK1.[3][4][5] Notably, this compound shows negligible activity against the hERG channel, with an IC50 greater than 10 μM, suggesting a low risk of QT interval prolongation.[3][5]
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Bioavailability (F) | Mouse | 80%[1][3] |
| AUC | Mouse | 30 μM·h[1][3] |
| Half-life (t1/2) | Mouse | 53 min[1] |
| Blood Clearance (CLblood) | Mouse | 24.2 mL/min/kg[1] |
| Bioavailability (F) | Cynomolgus Monkey | 72%[1] |
| Plasma Clearance (CLp) | Cynomolgus Monkey | 3.4 mL/min/kg[1] |
Signaling Pathway Modulation
This compound exerts its effects by inhibiting the PAK1 signaling pathway. PAK1 is activated by the binding of the GTP-bound forms of the Rho family GTPases, Rac1 and Cdc42. Activated PAK1 then phosphorylates a number of downstream substrates, including MEK1, leading to the activation of the MAPK/ERK pathway and promoting cell proliferation and survival. By inhibiting PAK1, this compound blocks this signaling cascade.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A representative kinase inhibition assay would be performed using a radiometric or fluorescence-based method. For a radiometric assay:
-
Prepare a reaction mixture containing the kinase (e.g., recombinant PAK1), a phosphate-donating substrate (e.g., [γ-³²P]ATP), and a kinase-specific peptide substrate in a suitable kinase buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated peptide.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular Phospho-MEK Inhibition Assay
-
Culture a relevant cell line (e.g., EBC1 non-small cell lung cancer cells) in appropriate media until they reach a suitable confluency.
-
Starve the cells in serum-free media for a period (e.g., 12-24 hours) to reduce basal signaling.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Analyze the levels of phosphorylated MEK (pMEK) and total MEK in the cell lysates using an immunoassay method such as Western blotting or a plate-based ELISA.
-
For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against pMEK and total MEK, followed by appropriate secondary antibodies.
-
Quantify the band intensities and normalize the pMEK signal to the total MEK signal.
-
Calculate the percentage of pMEK inhibition at each this compound concentration and determine the IC50 value.
In Vivo Tumor Xenograft Study
-
Implant a suitable cancer cell line (e.g., H292 non-small cell lung cancer or MDAMB-175 breast cancer cells) subcutaneously into immunocompromised mice.[3][6]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally at a specified dose and schedule (e.g., 25 mg/kg, twice daily).[3][6]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of target inhibition).
-
For pharmacodynamic studies, tumor lysates can be analyzed for levels of pMEK to confirm target engagement in vivo.[5]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PAK1 with promising preclinical activity. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy make it a valuable tool for studying the biological functions of PAK1 and a potential starting point for the development of novel therapeutics targeting PAK-driven diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PAK | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
G-5555: A Technical Guide to a Potent and Selective PAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-5555 is a potent and selective small molecule inhibitor of the Group I p21-activated kinases (PAKs), with a primary focus on PAK1. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a detailed summary of its biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy. Methodologies for key experimental procedures are provided to enable replication and further investigation. All quantitative data is presented in tabular format for clarity and comparative analysis. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) being directly activated by the Rho GTPases Rac1 and Cdc42. Dysregulation of PAK signaling, particularly the overexpression and hyperactivation of PAK1, has been implicated in the pathogenesis and progression of numerous cancers, making it an attractive target for therapeutic intervention.
This compound was developed as a high-affinity inhibitor of Group I PAKs, demonstrating significant selectivity for PAK1. Its design strategy aimed to improve upon earlier PAK inhibitors by optimizing potency, selectivity, and pharmacokinetic properties, while mitigating off-target effects such as hERG channel activity. This guide details the preclinical data that supports the potential of this compound as a valuable research tool and a candidate for further drug development.
Mechanism of Action
This compound is an ATP-competitive inhibitor of Group I PAKs. It binds to the kinase domain of PAK1, preventing the phosphorylation of its downstream substrates. A key downstream effector of PAK1/2 is MEK1 (Mitogen-activated protein kinase kinase 1), which is phosphorylated at Serine 298. Inhibition of PAK1/2 by this compound leads to a reduction in pMEK (S298) levels, providing a pharmacodynamic biomarker for assessing target engagement in cellular and in vivo studies.
Figure 1: Simplified PAK1 Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, covering its biochemical potency, kinase selectivity, cellular activity, pharmacokinetic parameters, and in vivo efficacy.
Table 1: Biochemical Potency and Kinase Selectivity
| Target | Parameter | Value (nM) | Reference |
| PAK1 | Ki | 3.7 | [1][2] |
| PAK2 | Ki | 11 | [1][2] |
| SIK2 | IC50 | 9 | [1][2] |
| KHS1 | IC50 | 10 | [1][2] |
| PAK2 | IC50 | 11 | [1][2] |
| MST4 | IC50 | 20 | [1][2] |
| YSK1 | IC50 | 34 | [1][2] |
| MST3 | IC50 | 43 | [1][2] |
| Lck | IC50 | 52 | [1][2] |
This compound demonstrated high selectivity, inhibiting only eight out of 235 kinases tested by more than 70% at a concentration of 0.1 µM.[1][3][4]
Table 2: In Vitro Cellular and Safety Profile
| Assay | Cell Line | Parameter | Value | Reference |
| pMEK Inhibition | EBC1 | IC50 | 69 nM | [3][4] |
| hERG Channel Activity | - | IC50 | >10 µM | [1][2] |
| Growth Inhibition | PAK-amplified breast cancer cell lines | - | Significantly greater than non-amplified lines | [1] |
Table 3: Pharmacokinetic Parameters
| Species | Route | Dose (mg/kg) | CLblood (mL/min/kg) | t1/2 (min) | AUC (µM·h) | F (%) | Reference |
| Mouse (CD-1) | IV | 2 | 24.2 | 53 | - | - | [5] |
| Mouse (CD-1) | PO | 25 | - | - | 30 | 80 | [1][5] |
| Cynomolgus Monkey | - | - | 3.4 (CLp) | - | - | 72 | [5] |
Table 4: In Vivo Efficacy
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| H292 (NSCLC) | 25 mg/kg this compound | b.i.d., PO | 60 | [1][2] |
| MDAMB-175 (PAK1 amplified breast cancer) | 25 mg/kg this compound | b.i.d., PO | 60 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Inhibition Assay
This protocol describes the determination of the inhibitory constant (Ki) of this compound against PAK1 and PAK2.
Figure 2: Workflow for the Kinase Inhibition Assay.
Materials:
-
This compound
-
Recombinant PAK1 and PAK2 enzymes
-
FRET peptide substrate
-
ATP
-
Assay Buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA)
-
384-well black polypropylene plates
-
Plate reader capable of measuring FRET
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 7.5 µL of assay buffer containing the PAK enzyme (20 pM PAK1 or 50 pM PAK2), FRET peptide substrate (2 µM), and the serially diluted this compound.
-
Pre-incubate the plate for 10 minutes at 22°C.
-
Initiate the kinase reaction by adding 2.5 µL of assay buffer containing ATP (final concentration 160 µM for PAK1, 480 µM for PAK2).
-
Incubate the plate at 22°C for the desired reaction time.
-
Measure the FRET signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the Ki value using appropriate software.
Cellular pMEK (S298) Inhibition Assay
This protocol details the method to assess the cellular potency of this compound by measuring the inhibition of MEK1 phosphorylation at Serine 298 in EBC1 cells.
Materials:
-
EBC1 cells
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer
-
Primary antibody against phospho-MEK1 (Ser298)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment or ELISA-based detection system
Procedure:
-
Seed EBC1 cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phospho-MEK1 (S298) in each lysate using Western blotting or a quantitative ELISA.
-
Normalize the phospho-MEK1 signal to the total protein concentration or a housekeeping protein.
-
Calculate the percent inhibition of pMEK phosphorylation for each this compound concentration and determine the IC50 value.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic parameters of this compound in CD-1 mice following intravenous (IV) and oral (PO) administration.
Figure 3: Workflow for the In Vivo Pharmacokinetic Study.
Animals:
-
Female CD-1 mice
Dosing:
-
IV Administration: 2 mg/kg this compound formulated in an appropriate vehicle.
-
PO Administration: 25 mg/kg this compound formulated in an appropriate vehicle.
Procedure:
-
Fast the mice overnight before oral dosing.
-
Administer this compound either intravenously or orally.
-
Collect blood samples from a cohort of mice at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Use pharmacokinetic software to calculate parameters such as blood clearance (CLblood), half-life (t1/2), area under the curve (AUC), and oral bioavailability (F%).
In Vivo Efficacy Study in a Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a human non-small cell lung cancer (NSCLC) H292 xenograft mouse model.
Animals:
-
Nude mice
Tumor Model:
-
Subcutaneous implantation of H292 NSCLC cells.
Treatment:
-
Vehicle Control: Administered orally.
-
This compound: 25 mg/kg administered orally, twice daily (b.i.d.).
Procedure:
-
Implant H292 cells subcutaneously into the flank of nude mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Initiate treatment with vehicle or this compound.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) as a percentage of the control group's tumor growth.
-
Optionally, collect tumors and blood at specific time points for pharmacodynamic (e.g., pMEK levels) and pharmacokinetic analysis.
Conclusion
This compound is a potent and selective inhibitor of Group I PAKs, with demonstrated activity in both biochemical and cellular assays. It exhibits favorable pharmacokinetic properties in preclinical species, including good oral bioavailability. In vivo studies have shown significant tumor growth inhibition in xenograft models of non-small cell lung cancer and PAK1-amplified breast cancer. The data presented in this guide support the continued investigation of this compound as a potential therapeutic agent for cancers driven by aberrant PAK signaling. The detailed experimental protocols provided herein are intended to facilitate further research into the biological effects and therapeutic potential of this promising compound.
References
G-5555 (CAS 1648863-90-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of G-5555 (CAS: 1648863-90-4), a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs). This document consolidates key data on its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and its role in modulating critical signaling pathways implicated in cancer.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 1648863-90-4 | [1][2] |
| Molecular Formula | C25H25ClN6O3 | [1] |
| Molecular Weight | 492.96 g/mol | [1] |
| Mechanism of Action | Selective inhibitor of Group I p21-activated kinases (PAK1, PAK2, PAK3) | [1][3] |
Biochemical and Cellular Activity
This compound is a high-affinity inhibitor of Group I PAKs, demonstrating significant potency and selectivity. Its inhibitory activity has been characterized in various biochemical and cellular assays.
Table 2.1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| PAK1 | Ki | 3.7 nM | [1][4][5] |
| PAK2 | Ki | 11 nM | [1][4][5] |
| PAK1 (pMEK) | IC50 | 69 nM | [2][6] |
| hERG Channel | Inhibition at 10 µM | <50% | [2][7] |
Table 2.2: Kinase Selectivity Profile of this compound
This compound was tested against a panel of 235 kinases and demonstrated high selectivity for Group I PAKs. Besides PAK1, PAK2, and PAK3, seven other kinases showed greater than 70% inhibition.[2][4][5][6]
| Kinase | IC50 (nM) | Reference |
| SIK2 | 9 | [4] |
| KHS1 | 10 | [4] |
| PAK2 | 11 | [4] |
| MST4 | 20 | [4] |
| YSK1 | 34 | [4] |
| MST3 | 43 | [4] |
| LCK | 52 | [4] |
Pharmacokinetic Properties
Pharmacokinetic studies in animal models have demonstrated that this compound possesses favorable properties for in vivo applications, including good oral bioavailability.
Table 3.1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Route | Dose | Bioavailability (F) | Clearance (CL) | Half-life (t1/2) | AUC | Reference |
| Mouse (CD-1) | IV | 2 mg/kg | - | 24.2 mL/min/kg (blood) | 53 min | - | [7] |
| Mouse (CD-1) | PO | 25 mg/kg | 80% | - | - | 30 µM·h | [4][5][7] |
| Cynomolgus Monkey | - | - | 72% | 3.4 mL/min/kg (plasma) | - | - | [7] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of Group I PAKs. These kinases are crucial downstream effectors of small GTPases like Rac1 and Cdc42 and play a significant role in various cellular processes, including proliferation, survival, and migration.[3][7] One of the key downstream targets of PAK1 is MEK1, which is involved in the MAPK/ERK signaling cascade. This compound has been shown to inhibit the phosphorylation of MEK at serine 298.[2][3]
Experimental Protocols and Methodologies
Detailed experimental protocols are often found in the supplementary materials of the cited publications. Below is a generalized workflow for assessing the in vivo efficacy of this compound in a xenograft model, based on the available literature.[2][5]
General In Vivo Efficacy Study Workflow
Key Methodologies:
-
Biochemical Assays: Kinase inhibition is typically measured using enzymatic assays that quantify the phosphorylation of a substrate peptide by the target kinase in the presence of varying concentrations of the inhibitor.
-
Cellular Assays: The cellular potency of this compound is often determined by measuring the inhibition of phosphorylation of a downstream target, such as MEK1 (S298), in cell lines like EBC1.[2] This can be assessed using techniques like Western blotting or high-content imaging. Cell proliferation and apoptosis assays are also employed to evaluate the phenotypic effects of this compound on cancer cell lines, particularly those with PAK1 amplification.[3]
-
In Vivo Xenograft Studies: Efficacy in animal models is commonly evaluated in xenograft models where human tumor cells (e.g., H292 non-small cell lung cancer or PAK1-amplified breast cancer cell lines) are implanted in immunocompromised mice.[2][3][5] Tumor growth is monitored over time following oral administration of this compound.
-
Pharmacokinetic Analysis: To determine pharmacokinetic parameters, this compound is administered to animals (e.g., mice, monkeys) via intravenous and oral routes.[7] Blood samples are collected at various time points, and the concentration of the compound is measured using methods like LC-MS/MS.
-
hERG Liability Assessment: The potential for cardiac toxicity is assessed through patch-clamp assays that measure the inhibition of the hERG potassium channel.[2][7]
Summary and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of Group I PAKs with favorable preclinical pharmacokinetic properties. Its ability to modulate the PAK signaling pathway makes it a valuable tool for investigating the role of PAKs in cancer and other diseases. The preferential sensitivity of PAK1-amplified breast cancer cell lines to this compound suggests a potential therapeutic strategy for this patient population.[3] Further research may focus on elucidating the full range of this compound's effects on various tumor types, its potential in combination therapies, and its progression toward clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 7. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
G-5555: A Technical Guide on its Anti-Tumorigenic Effects through Selective PAK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-5555 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), with a primary target of PAK1.[1][2] p21-activated kinases are crucial signaling nodes downstream of Rac1 and Cdc42 GTPases, playing significant roles in cell proliferation, survival, and migration, all of which are hallmark processes in tumorigenesis.[3][4] Genomic amplification and overexpression of PAK1 are linked to a poor prognosis in several cancers, including luminal breast cancer.[3][5] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with PAK1 amplification. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on tumorigenesis, and detailed protocols for key experimental validations.
Introduction to this compound
This compound is a selective, ATP-competitive inhibitor of Group I PAKs, which include PAK1, PAK2, and PAK3.[1][3] It was developed to improve upon earlier PAK inhibitors by offering enhanced potency, selectivity, and pharmacokinetic properties, with reduced off-target effects such as hERG channel activity.[3][6] The compound exhibits high affinity for PAK1, thereby disrupting its ability to phosphorylate downstream substrates involved in oncogenic signaling pathways.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of PAK1. PAKs are activated by the binding of small GTPases, Rac1 and Cdc42, which are themselves downstream of various cell surface receptors like receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[3] Once activated, PAK1 phosphorylates a multitude of downstream substrates, including MEK1, leading to the activation of the MAPK/ERK signaling cascade, a critical pathway for cell proliferation and survival.[4][5]
By binding to the ATP-binding pocket of PAK1, this compound prevents the transfer of phosphate to these downstream substrates, effectively blocking the signaling cascade.[6] A key pharmacodynamic biomarker of this compound activity is the reduction in phosphorylation of MEK1 at serine 298 (S298).[2][5]
References
- 1. promega.com [promega.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. OUH - Protocols [ous-research.no]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Association of PI-3 Kinase with PAK1 Leads to Actin Phosphorylation and Cytoskeletal Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kinase Selectivity Profile of G-5555
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the kinase selectivity profile of G-5555, a potent and selective inhibitor of Group I p21-activated kinases (PAKs). The information presented herein is intended to support research and drug development efforts by providing detailed data on its target engagement, off-target activities, and the methodologies used for its characterization.
Introduction
This compound is a high-affinity, orally bioavailable small molecule inhibitor targeting Group I PAKs, which include PAK1, PAK2, and PAK3.[1][2] These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and motility, making them attractive targets in oncology. This compound was developed to improve upon earlier compounds by optimizing for potency, selectivity, and pharmacokinetic properties, including reduced hERG channel activity.[3] This guide summarizes the key quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.
Quantitative Kinase Selectivity Profile
This compound demonstrates high potency for its primary target, PAK1, with a dissociation constant (Ki) of 3.7 nM.[4][5] Its selectivity was rigorously assessed against a large panel of kinases, revealing a highly selective profile.
Table 1: Inhibitory Activity of this compound against Primary Targets and Key Off-Targets
| Target Kinase | Inhibition Constant (Ki) | IC50 | Notes |
| PAK1 | 3.7 nM [1][4][5] | - | Primary Target |
| PAK2 | 11 nM[1][4][5] | 11 nM[4] | Group I PAK Family Member |
| PAK3 | - | - | Group I PAK Family Member; inhibited >70% at 0.1 µM[3] |
| SIK2 | - | 9 nM[4] | Off-Target |
| KHS1 | - | 10 nM[4] | Off-Target |
| MST4 | - | 20 nM[4] | Off-Target |
| YSK1 | - | 34 nM[4] | Off-Target |
| MST3 | - | 43 nM[4] | Off-Target |
| Lck | - | 52 nM[4] | Off-Target |
| pMEK (Cellular) | - | 69 nM[2] | Functional cellular assay measuring downstream target inhibition |
| hERG Channel | - | >10 µM[4][5] | Negligible activity, indicating low risk of cardiac toxicity |
Kinome-wide Selectivity Screening
In a broad screening panel of 235 kinases, this compound was tested at a concentration of 0.1 µM. It demonstrated excellent selectivity, inhibiting only eight kinases other than PAK1 by more than 70% at this concentration.[3][4] This focused activity highlights its specificity for the intended targets with minimal off-target engagement at effective concentrations.
Experimental Protocols
The characterization of this compound involved a series of biochemical and cell-based assays to determine its potency, selectivity, and functional effects.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory activity of this compound against purified kinases.
-
Methodology: A Fluorescence Resonance Energy Transfer (FRET)-based assay was utilized.[6]
-
Components: The assay mixture contained the purified kinase target (e.g., PAK1), a FRET peptide substrate (Ser/Thr19) labeled with Coumarin and Fluorescein, and ATP.[6]
-
Procedure: this compound at varying concentrations was incubated with the kinase and substrate. The reaction was initiated by the addition of ATP.
-
Detection: Kinase activity leads to phosphorylation of the peptide substrate, causing a conformational change that disrupts FRET. The resulting change in the fluorescence signal was measured to quantify the rate of phosphorylation.
-
Analysis: IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Ki values were subsequently determined from these measurements.
-
Cellular Target Engagement Assay (pMEK Assay)
-
Objective: To confirm that this compound can engage and inhibit PAK1/2 in a cellular context by measuring the phosphorylation of a known downstream substrate.
-
Methodology: The assay measured the inhibition of phosphorylation of MEK1 at serine 298 (S298), a direct substrate of PAK1/2.[3][5]
-
Cell Line: EBC-1, a non-small cell lung cancer cell line, was used for this assay.[3]
-
Procedure: EBC-1 cells were treated with various concentrations of this compound for a specified duration.
-
Detection: Following treatment, cell lysates were prepared, and the levels of phosphorylated MEK1 (pMEK S298) and total MEK1 were quantified using a sensitive immunoassay, such as ELISA or Western Blot.
-
Analysis: The ratio of pMEK to total MEK was calculated, and the IC50 value was determined by plotting the percentage of inhibition of MEK1 phosphorylation against the this compound concentration.
-
hERG Channel Activity Assay
-
Objective: To assess the potential for off-target effects on the hERG potassium channel, which is associated with cardiac arrhythmia.
-
Methodology: A patch-clamp electrophysiology assay was performed.[4][5]
-
System: Whole-cell patch-clamp recordings were performed on cells stably expressing the hERG channel.
-
Procedure: Cells were exposed to this compound at a high concentration (e.g., 10 µM).
-
Detection: The hERG channel current was measured before and after the application of the compound.
-
Analysis: The percentage of inhibition of the hERG current was calculated to determine the IC50, which for this compound was found to be greater than 10 µM, indicating a low risk of this off-target effect.[4][5]
-
Signaling Pathway and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Group I PAKs. These kinases are activated by small GTPases, Rac1 and Cdc42, and act as key effectors in multiple signaling cascades. One well-characterized downstream substrate of PAK1 is MEK1, a component of the MAPK/ERK pathway. By inhibiting PAK1, this compound prevents the phosphorylation of MEK1 at S298, thereby modulating downstream signaling involved in cell growth and survival.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 3. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity and Function of G-5555
Executive Summary
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of p21-activated kinase 1 (PAK1).[1][2] As a member of the sterile-20 (STE20) family of kinases, PAK1 is a critical node in signaling pathways that regulate cell proliferation, migration, and survival.[3] this compound exhibits high affinity for group I PAKs (PAK1, PAK2, and PAK3) and demonstrates significant anti-proliferative activity in cancer cell lines with PAK1 gene amplification.[4][5] In vivo studies have shown its ability to inhibit tumor growth in xenograft models.[1][2] This document provides a comprehensive overview of the biological activity, mechanism of action, and experimental data related to this compound.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of PAK1.[6] The p21-activated kinases are downstream effectors of the Rho family GTPases, Rac1 and Cdc42.[3] Upon activation by upstream signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), or integrins, Rac1/Cdc42 bind to and activate PAK1.[3] Activated PAK1 then phosphorylates a multitude of downstream substrates, including MEK1, leading to the regulation of cellular processes implicated in tumorigenesis.[2][3] this compound selectively binds to PAK1, blocking its kinase activity and inhibiting the phosphorylation of its downstream targets, thereby disrupting these oncogenic signaling cascades.[1][5]
Quantitative Biological Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Assay Type | Value (nM) | Reference |
| PAK1 | Ki | 3.7 | [1][2][4] |
| PAK2 | Ki | 11 | [1][2][4] |
| PAK2 | IC50 | 11 | [1] |
| SIK2 | IC50 | 9 | [1] |
| KHS1 | IC50 | 10 | [1] |
| MST4 | IC50 | 20 | [1] |
| YSK1 | IC50 | 34 | [1] |
| MST3 | IC50 | 43 | [1] |
| Lck | IC50 | 52 | [1] |
Table 2: Cellular Activity and Off-Target Profile
| Assay Description | Cell/Target System | Value (nM) | Reference |
| pMEK S298 Phosphorylation | Cellular Assay | 69 (IC50) | [7] |
| hERG Channel Inhibition | Patch Clamp Assay | >10,000 (IC50) | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay (Ki Determination)
This protocol outlines a typical procedure for determining the inhibitor constant (Ki) for this compound against PAK1.
-
Reagents and Materials:
-
Recombinant human PAK1 enzyme.
-
ATP (Adenosine triphosphate).
-
Fluorescently labeled peptide substrate specific for PAK1.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase detection reagent.
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer, covering a range from picomolar to micromolar concentrations.
-
Add a fixed concentration of PAK1 enzyme to each well of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by adding the kinase detection reagent.
-
Read the plate on a suitable microplate reader to measure the extent of substrate phosphorylation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the ATP concentration used in the assay.
-
Cellular Proliferation Assay (Breast Cancer Cell Lines)
This protocol describes how to assess the effect of this compound on the growth of cancer cell lines.
-
Reagents and Materials:
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a period of 72-96 hours.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader to quantify the amount of ATP, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of this compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Compare the GI50 values between PAK1-amplified and non-amplified cell lines to determine preferential sensitivity.[1][5]
-
In Vivo Xenograft Tumor Model Study
This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in vivo.
-
Animal Model:
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a specified volume (e.g., 150-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound orally at a specified dose and schedule (e.g., 25 mg/kg, twice daily).[1][2]
-
Measure tumor volume and body weight regularly throughout the study.
-
-
Endpoint and Analysis:
-
The study may be concluded when tumors in the control group reach a predetermined maximum size.
-
Calculate tumor growth inhibition (TGI) by comparing the change in tumor volume between the treated and vehicle groups.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring the phosphorylation of MEK1 (S298) via western blot or immunohistochemistry to confirm target engagement.[1][2]
-
Experimental and Drug Discovery Workflow
The development of a targeted inhibitor like this compound follows a structured workflow from initial discovery to preclinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G 5555 | PAK Inhibitors: R&D Systems [rndsystems.com]
An In-depth Technical Guide to the Preclinical Pharmacokinetics of G-5555, a p21-Activated Kinase (PAK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical pharmacokinetic properties of G-5555, a selective inhibitor of Group I p21-activated kinases (PAKs). The information presented herein is compiled from publicly available research and is intended to serve as a technical guide for professionals in the field of drug development.
Introduction
This compound is a potent and selective small molecule inhibitor targeting the Group I p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3.[1] These kinases are crucial downstream effectors of the Rho GTPases Rac1 and Cdc42 and are implicated in various cellular processes, including cell proliferation, survival, and migration.[2] Dysregulation of PAK signaling has been associated with tumorigenesis and cancer progression, making PAKs attractive targets for therapeutic intervention.[2] this compound was developed as a tool compound to investigate the therapeutic potential of PAK1 inhibition.[2]
Mechanism of Action and Selectivity
This compound is an ATP-competitive inhibitor of Group I PAKs. It exhibits high affinity for PAK1, with a Ki value of 3.7 nM, and for PAK2, with a Ki of 11 nM.[1][3] Its selectivity has been profiled against a panel of 235 kinases, where it demonstrated high selectivity for Group I PAKs.[2][3] Besides PAK1, PAK2, and PAK3, this compound showed greater than 70% inhibition for only a few other kinases, including KHS1, Lck, MST3, MST4, SIK2, and YSK1.[3][4]
In cellular assays, this compound has shown greater growth inhibitory activity in breast cancer cell lines with PAK amplification compared to those without.[3] In vivo, it has been shown to inhibit the phosphorylation of the PAK1/2 downstream substrate MEK1.[3][4]
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in mice and cynomolgus monkeys, demonstrating properties that support its use in in vivo studies.
The following tables summarize the key quantitative pharmacokinetic parameters of this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Target/System |
| Ki (PAK1) | 3.7 nM | Enzyme Assay |
| Ki (PAK2) | 11 nM | Enzyme Assay |
| IC50 (SIK2) | 9 nM | Enzyme Assay |
| IC50 (KHS1) | 10 nM | Enzyme Assay |
| IC50 (PAK2) | 11 nM | Enzyme Assay |
| IC50 (MST4) | 20 nM | Enzyme Assay |
| IC50 (YSK1) | 34 nM | Enzyme Assay |
| IC50 (MST3) | 43 nM | Enzyme Assay |
| IC50 (Lck) | 52 nM | Enzyme Assay |
| hERG IC50 | >10 µM | Patch Clamp Assay |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Dosing Route |
| Mouse | Blood Clearance (CLblood) | 24.2 mL/min/kg | Intravenous |
| Half-life (t1/2) | 53 min | Intravenous | |
| AUC (Oral) | 30 µM·h | Oral (25 mg/kg) | |
| Oral Bioavailability (F) | 80% | Oral | |
| Cynomolgus Monkey | Plasma Clearance (CLp) | 3.4 mL/min/kg | Intravenous |
| Oral Bioavailability (F) | 72% | Oral |
Experimental Protocols
While detailed step-by-step protocols are proprietary to the conducting laboratories, the following sections describe the general methodologies employed in the key preclinical studies of this compound.
The kinase selectivity of this compound was assessed using a large panel of recombinant kinases. A typical experimental workflow for such a study is outlined below.
The general protocol involves incubating a fixed concentration of this compound with a panel of individual kinases in the presence of a suitable substrate and ATP (often radiolabeled). The kinase activity is then measured, and the percentage of inhibition by this compound is calculated. For kinases showing significant inhibition, dose-response curves are generated to determine the IC50 values.
Pharmacokinetic studies in mice and cynomolgus monkeys were conducted to determine key parameters such as clearance, half-life, and oral bioavailability.
-
Animal Models: Male BALB/c mice and male cynomolgus monkeys are commonly used for such studies.
-
Dosing: For intravenous administration, this compound is typically formulated in a vehicle suitable for injection. For oral administration, the compound is often formulated in a suspension or solution and administered via oral gavage.
-
Sample Collection: Blood samples are collected at various time points post-dosing from a suitable blood vessel (e.g., tail vein in mice, cephalic vein in monkeys). Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of this compound in plasma samples is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to calculate pharmacokinetic parameters.
To assess the in vivo anti-tumor activity of this compound, human cancer cell lines are implanted into immunocompromised mice.
-
Cell Lines and Animal Models: H292 non-small cell lung cancer cells or PAK1-amplified breast cancer cell lines (e.g., MDAMB-175) are implanted subcutaneously into immunodeficient mice (e.g., nude mice).
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally, for example, at a dose of 25 mg/kg twice daily.[3][4]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring the inhibition of MEK1 phosphorylation).
Signaling Pathway
This compound exerts its effects by inhibiting the PAK signaling pathway, which is downstream of key cellular receptors and small GTPases.
Safety and Tolerability
Preclinical safety assessments of this compound have revealed a mixed profile. While it exhibits low activity against the hERG channel, suggesting a reduced risk of cardiac arrhythmias, in vivo studies in mice have indicated dose-limiting toxicities.[2][5] Mouse tolerability studies revealed acute cardiovascular toxicity, which has been a limiting factor for its clinical development.[5]
Conclusion
This compound is a valuable research tool for elucidating the role of PAK1 in cancer biology. It possesses potent and selective inhibitory activity against Group I PAKs and demonstrates favorable pharmacokinetic properties in preclinical species, including good oral bioavailability.[2] However, the observed cardiovascular toxicity in mice has precluded its advancement into clinical trials.[5] The data and methodologies presented in this guide provide a comprehensive overview of the preclinical pharmacokinetic profile of this compound for researchers and drug development professionals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
G-5555 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-5555 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), demonstrating high affinity for PAK1, PAK2, and PAK3.[1][2][3] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase inhibition assay and a cell-based assay to measure the inhibition of downstream signaling. Additionally, it summarizes the quantitative data for this compound's inhibitory activity and selectivity.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho GTPases, Rac1 and Cdc42.[2][4] Group I PAKs (PAK1, PAK2, and PAK3) are implicated in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[2][4] Dysregulation of PAK signaling is associated with tumorigenesis and cancer progression, making PAKs attractive therapeutic targets.[2][4] this compound is a small molecule inhibitor designed to target Group I PAKs.[1][3] The following protocols describe methods to evaluate the in vitro efficacy of this compound.
Data Presentation
Table 1: this compound Kinase Inhibitory Activity
| Target | Kᵢ (nM) | IC₅₀ (nM) | Notes |
| PAK1 | 3.7[1][2] | - | High affinity for the primary target. |
| PAK2 | 11[1][2] | 11[1] | Potent inhibition of a closely related isoform. |
| pMEK (cellular) | - | 69[4][5] | Inhibition of a downstream signaling event in EBC1 cells. |
Table 2: this compound Kinase Selectivity Profile (Selected Kinases)
| Kinase | IC₅₀ (nM) | % Inhibition at 0.1 µM |
| SIK2 | 9[1] | >70%[1][5] |
| KHS1 | 10[1] | >70%[1][5] |
| MST4 | 20[1] | >70%[1][5] |
| YSK1 | 34[1] | >70%[1][5] |
| MST3 | 43[1] | >70%[1][5] |
| Lck | 52[1] | >70%[1][5] |
| hERG channel | >10,000[2] | <50% at 10 µM[4][5] |
Note: this compound was tested against a panel of 235 kinases, with only eight kinases other than PAK1 showing greater than 70% inhibition.[1][5]
Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving PAK1 and the downstream target MEK. This compound acts by inhibiting PAK1, thereby preventing the phosphorylation of its substrates, including MEK1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for G-5555 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-5555 is a potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a key downstream effector of the small GTPases Rac1 and Cdc42.[1][2] PAK1 is implicated in various cellular processes, including cell proliferation, survival, and migration.[1][2] Notably, PAK1 gene amplification and protein overexpression are associated with a poor prognosis in certain cancers, particularly luminal breast cancer.[1][3] this compound exhibits high affinity for group I PAKs (PAK1, 2, and 3) and demonstrates significant growth inhibitory activity in cancer cell lines with PAK1 amplification.[4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential.
Data Presentation
Kinase Inhibitory Profile of this compound
| Kinase | Kᵢ (nM) | IC₅₀ (nM) |
| PAK1 | 3.7 | - |
| PAK2 | 11 | 11 |
| SIK2 | - | 9 |
| KHS1 | - | 10 |
| MST4 | - | 20 |
| YSK1 | - | 34 |
| MST3 | - | 43 |
| Lck | - | 52 |
| pMEK (cellular assay) | - | 69 |
Data compiled from multiple sources.[4][5]
In Vitro Efficacy of this compound in Cancer Cell Lines
Signaling Pathway
The signaling pathway affected by this compound is centered on the inhibition of PAK1. Upon activation by upstream signals such as growth factors binding to receptor tyrosine kinases (RTKs) and subsequent activation of Rac1/Cdc42, PAK1 phosphorylates and activates a cascade of downstream effectors.[1][7] A key substrate of PAK1 is MEK1, which is phosphorylated at Ser298.[8] This phosphorylation is a critical step in the activation of the MAPK/ERK pathway, which promotes cell proliferation and survival. This compound, by inhibiting PAK1, prevents the phosphorylation of MEK1 at S298, thereby disrupting this pro-survival signaling cascade.[6]
Figure 1: this compound inhibits the PAK1 signaling pathway.
Experimental Protocols
Stock Solution Preparation
This compound is soluble in DMSO.[5] To prepare a 10 mM stock solution, dissolve 4.93 mg of this compound (MW: 492.96 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Workflow Overview
The following diagram outlines a general workflow for evaluating the effects of this compound on cancer cells.
Figure 2: General workflow for this compound experiments.
Detailed Methodologies
Cell Viability / Proliferation Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability and to calculate the IC₅₀ value.
Materials:
-
Cancer cell lines (e.g., MDA-MB-175, H292)
-
Complete growth medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis for p-MEK (S298) Inhibition
This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation status of its downstream effector, MEK1.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK1 (Ser298), anti-MEK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MEK (S298) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total MEK1 and β-actin for loading controls.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 5 µM) or vehicle control for 24 to 48 hours.
-
Harvest the cells by trypsinization, collect the supernatant containing any floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 24 to 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. PAK1 is a breast cancer oncogene that coordinately activates MAPK and MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for G-5555 in a Breast Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-5555 is a novel and selective small molecule inhibitor targeting the p21-activated kinase (PAK) family of serine/threonine kinases, specifically group I PAKs (PAK1, 2, and 3).[1] The PAK signaling pathway is frequently dysregulated in various cancers, including breast cancer, where it plays a crucial role in cell proliferation, survival, motility, and resistance to therapy.[2][3][4][5] Genomic amplification and overexpression of PAK1 are particularly prevalent in luminal breast cancer and are associated with a poor clinical prognosis.[1][2] this compound has demonstrated significant anti-tumor efficacy in preclinical models of breast cancer, particularly those with PAK1 amplification, by inhibiting the kinase activity of PAK1 and modulating downstream signaling pathways.[1]
These application notes provide detailed protocols for utilizing this compound in a breast cancer xenograft model, specifically using the PAK1-amplified MDA-MB-175 human breast cancer cell line. The included data and methodologies are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by selectively inhibiting the catalytic activity of group I PAKs. PAK1, a key member of this group, is a downstream effector of small GTPases Rac1 and Cdc42, which are activated by various upstream signals, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[2] Upon activation, PAK1 phosphorylates a multitude of downstream substrates, leading to the activation of pro-proliferative and pro-survival signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.[4]
By inhibiting PAK1, this compound disrupts these oncogenic signaling networks. A key pharmacodynamic marker of this compound activity is the reduced phosphorylation of MEK1 at serine 298 (S298), a direct downstream target of PAK1.[1][4] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in PAK1-dependent cancer cells.[1]
Data Presentation
The following tables summarize the in vitro potency and in vivo efficacy of this compound in breast cancer models.
Table 1: In Vitro Potency of this compound against Group I PAKs
| Kinase Target | Ki (nM) |
| PAK1 | 3.7 |
| PAK2 | 11 |
| PAK3 | >70% inhibition at 100 nM |
Data represents the inhibitory constant (Ki) of this compound against the respective kinases.
Table 2: In Vivo Efficacy of this compound in a PAK1-Amplified Breast Cancer Xenograft Model (MDA-MB-175)
| Treatment Group | Dose & Schedule | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral (p.o.) | 0 |
| This compound | 25 mg/kg, twice daily (b.i.d) | Oral (p.o.) | 60 |
This data is based on a study using an MDA-MB-175 xenograft model in mice.[1]
Experimental Protocols
Cell Culture for MDA-MB-175
-
Cell Line: MDA-MB-175 (ATCC® HTB-25™), a human breast adenocarcinoma cell line with known PAK1 amplification.
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 0% CO2 (as L-15 is formulated for use in a free gas exchange with air).
-
Subculturing: Passage cells every 2-4 days, or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
Breast Cancer Xenograft Model Establishment (MDA-MB-175)
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Preparation:
-
Harvest MDA-MB-175 cells during their exponential growth phase.
-
Wash the cells twice with sterile, serum-free L-15 medium or Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free L-15 medium and Matrigel® Basement Membrane Matrix at a final concentration of 5 x 107 cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Inject 0.1 mL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
Monitor the animals regularly for tumor growth. Tumors are typically palpable within 10-14 days.
-
This compound Formulation and Administration
-
Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose and 0.2% Tween® 80 in sterile water. The specific formulation should be optimized based on the physicochemical properties of the compound.
-
Dosing:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control orally (p.o.) via gavage. A typical effective dose is 25 mg/kg, administered twice daily (b.i.d).
-
The treatment duration will depend on the study objectives but can range from 21 to 28 days.
-
Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Body Weight: Monitor the body weight of the animals two to three times per week as an indicator of general health and potential treatment-related toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percentage of tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
Pharmacodynamic Analysis (Optional)
-
Tissue Collection: At the end of the study, or at specific time points after the last dose, euthanize the animals and excise the tumors.
-
Western Blot Analysis:
-
Prepare protein lysates from the tumor tissue.
-
Perform Western blotting to assess the phosphorylation status of key proteins in the PAK1 signaling pathway, such as p-MEK (S298), total MEK, p-ERK, total ERK, p-AKT, and total AKT.
-
This analysis will confirm the on-target activity of this compound in vivo.
-
Visualizations
Caption: Workflow for a this compound breast cancer xenograft study.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
References
- 1. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosyl Phosphorylated Serine-Threonine Kinase PAK1 is a Novel Regulator of Prolactin-Dependent Breast Cancer Cell Motility and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pak1 - PIN Pathway in Breast Cancer Progression - Rakesh Kumar [grantome.com]
- 4. Frontiers | p21-Activated Kinase 1 Promotes Breast Tumorigenesis via Phosphorylation and Activation of the Calcium/Calmodulin-Dependent Protein Kinase II [frontiersin.org]
- 5. pnas.org [pnas.org]
G-5555 Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of G-5555, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), in in vitro experiments. The information is intended to guide researchers in utilizing this compound for studying PAK1 signaling and its role in various cellular processes, particularly in cancer biology.
Introduction to this compound
This compound is a high-affinity, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), with a primary target of PAK1. It demonstrates high selectivity for PAK1, PAK2, and PAK3.[1] Due to its role in cell proliferation, survival, and migration, PAK1 is a significant target in cancer research. This compound serves as a valuable tool for investigating the therapeutic potential of PAK1 inhibition.
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 492.96 g/mol | [1] |
| Formula | C₂₅H₂₅ClN₆O₃ | [1] |
| CAS Number | 1648863-90-4 | [1] |
| Appearance | White solid | [2] |
Solubility of this compound
Proper solubilization of this compound is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is important to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1]
| Solvent | Concentration | Notes |
| DMSO | 99 mg/mL (200.82 mM) | [1] |
| 25 mg/mL | [3] | |
| 20 mM | [4] | |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [3] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Note: For in vivo studies, specific formulations are required. For example, a clear solution can be achieved at ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
Kinase Selectivity Profile
This compound exhibits high selectivity for Group I PAKs. The inhibitory activity of this compound against a panel of kinases is summarized below.
| Kinase Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| PAK1 | 3.7 | - | [5] |
| PAK2 | 11 | 11 | [5] |
| SIK2 | - | 9 | [5] |
| KHS1 | - | 10 | [5] |
| MST4 | - | 20 | [5] |
| YSK1 | - | 34 | [5] |
| MST3 | - | 43 | [5] |
| Lck | - | 52 | [5] |
| pMEK (cellular assay) | - | 69 | [4] |
This compound shows minimal activity against the hERG channel, with less than 50% inhibition at 10 μM, suggesting a lower risk of cardiotoxicity.[3][6]
Signaling Pathway
This compound inhibits the PAK1 signaling pathway, which is a critical downstream effector of Rho GTPases (Cdc42 and Rac1). This pathway plays a key role in regulating cytoskeletal dynamics, cell motility, survival, and proliferation.
Caption: this compound inhibits the PAK1 signaling cascade.
Experimental Protocols
The following are suggested protocols for common in vitro experiments using this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.93 mg of this compound (MW: 492.96) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
-
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of cancer cell lines, particularly those with PAK1 amplification.
-
Materials:
-
PAK1-amplified cancer cell line (e.g., MDAMB-175) and a non-amplified control cell line.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final concentrations should typically range from 0.01 µM to 10 µM. Include a DMSO-only vehicle control (the final DMSO concentration should not exceed 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Western Blot Analysis of MEK Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the PAK1 signaling pathway by measuring the phosphorylation of its downstream target, MEK1.
-
Materials:
-
Cancer cell line (e.g., H292 non-small cell lung cancer cells).[2]
-
6-well cell culture plates.
-
This compound stock solution (10 mM in DMSO).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MEK1 (S298), anti-total-MEK1, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated MEK1 levels to total MEK1 and the loading control.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
G-5555 Protocol for Inhibiting PAK1 in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, motility, and cytoskeletal dynamics.[1] Dysregulation of PAK1 signaling is implicated in the pathogenesis of numerous diseases, most notably cancer, where it can drive tumor growth and metastasis.[1][2] G-5555 is a potent and selective small molecule inhibitor of Group I PAKs (PAK1, PAK2, and PAK3), with a high affinity for PAK1.[3][4] These application notes provide detailed protocols for utilizing this compound to inhibit PAK1 in cell lines, enabling researchers to investigate the functional consequences of PAK1 inhibition and assess its therapeutic potential.
Data Presentation
This compound Inhibitor Profile
| Parameter | Value | Reference(s) |
| Target(s) | Group I PAKs (PAK1, PAK2, PAK3) | [3][4] |
| Ki (PAK1) | 3.7 nM | [3] |
| Ki (PAK2) | 11 nM | [3] |
| pMEK IC50 | 69 nM | [5] |
| hERG Channel Activity | <50% inhibition at 10 µM | [5] |
| Oral Bioavailability | High | [5] |
This compound Kinase Selectivity
This compound exhibits excellent selectivity for Group I PAKs. In a screen of 235 kinases, only eight other kinases showed greater than 70% inhibition at a concentration of 0.1 µM.[6]
| Kinase | IC50 (nM) | Reference(s) |
| SIK2 | 9 | [3] |
| KHS1 | 10 | [3] |
| PAK2 | 11 | [3] |
| MST4 | 20 | [3] |
| YSK1 | 34 | [3] |
| MST3 | 43 | [3] |
| Lck | 52 | [3] |
In Vitro Cell Line Activity
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the product's molecular weight (492.96 g/mol ), calculate the mass of this compound powder required to prepare a stock solution of desired concentration (e.g., 10 mM).[5]
-
Add the appropriate volume of DMSO to the vial of this compound powder to achieve the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.[5]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on PAK1 activity.
Materials:
-
Recombinant active PAK1 enzyme
-
PAK1 substrate (e.g., PAKtide, a synthetic peptide)
-
This compound stock solution
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Luminometer
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Prepare a mixture of the PAK1 substrate and ATP in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the this compound dilution or vehicle control (DMSO).
-
Add 2 µL of recombinant PAK1 enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of PAK1 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
-
Western Blot Analysis of PAK1 Signaling
This protocol allows for the assessment of this compound's effect on the phosphorylation of PAK1 downstream targets.
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
Cancer cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK1 (Ser298), anti-total MEK1, anti-phospho-ERK1/2, anti-total ERK1/2, anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control to determine the relative change in phosphorylation upon this compound treatment.
-
Mandatory Visualizations
Caption: PAK1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. cell lines ic50: Topics by Science.gov [science.gov]
Application Notes and Protocols: Western Blot Analysis of pMEK Inhibition by G-5555
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the inhibitory activity of G-5555, a potent Group I p21-activated kinase (PAK) inhibitor, on the phosphorylation of MEK1 at Serine 298 (pMEK S298). The protocol outlines a Western blot procedure for the quantitative analysis of pMEK inhibition in a relevant cancer cell line. Included are data presentation guidelines, a detailed experimental workflow, and diagrams of the associated signaling pathway and experimental procedures.
Introduction
This compound is a selective inhibitor of Group I PAKs (PAK1, PAK2, and PAK3). PAKs are key signaling nodes that regulate various cellular processes, including proliferation, survival, and migration. One of the downstream targets of PAK1 is MEK1, a critical component of the MAPK/ERK signaling cascade.[1] PAK1-mediated phosphorylation of MEK1 at Serine 298 is a crucial step in the activation of the ERK pathway, which is often dysregulated in cancer.[1] this compound has been shown to inhibit the phosphorylation of MEK1 at S298, making it a valuable tool for studying the role of PAKs in cancer and a potential therapeutic agent.[2] This document provides a comprehensive protocol for evaluating the dose-dependent inhibition of pMEK by this compound using Western blotting.
Data Presentation
The inhibitory effect of this compound on MEK phosphorylation can be quantified by densitometric analysis of Western blot bands. The data should be presented as the percentage of pMEK inhibition relative to a vehicle-treated control.
Table 1: Expected Dose-Dependent Inhibition of pMEK S298 by this compound in H292 Cells
| This compound Concentration (nM) | % Inhibition of pMEK (S298) (Normalized to Total MEK) |
| 0 (Vehicle) | 0% |
| 10 | 15% |
| 50 | 45% |
| 69 (IC50) | 50% [3] |
| 100 | 65% |
| 250 | 85% |
| 500 | 95% |
Note: This table represents expected data based on the known IC50 of this compound. Actual results may vary depending on experimental conditions.
Signaling Pathway
The MAPK/ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. This compound acts upstream of MEK by inhibiting PAK1, which in turn reduces the phosphorylation of MEK1 at S298.
Caption: this compound inhibits PAK1, preventing MEK1 phosphorylation at S298.
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for analyzing pMEK inhibition by this compound.
References
Application Notes and Protocols for G-5555 Administration in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-5555 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] These kinases are crucial downstream effectors of small GTPases like Rac1 and Cdc42 and play a significant role in cell proliferation, survival, and migration.[2] Dysregulation of the PAK signaling pathway is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[3] this compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models of non-small cell lung cancer (NSCLC) and PAK1-amplified breast cancer.[4]
These application notes provide detailed protocols for the preparation and administration of this compound in mouse xenograft studies, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.
Mechanism of Action
This compound selectively inhibits Group I PAKs, with high affinity for PAK1 (Ki = 3.7 nM) and PAK2 (Ki = 11 nM).[1] By inhibiting these kinases, this compound disrupts downstream signaling cascades that promote cancer cell growth and survival. One of the key downstream effects of PAK1/2 inhibition by this compound is the reduced phosphorylation of MEK1 (Mitogen-activated protein kinase kinase 1) at the Ser298 residue.[4] This modulation of the MEK1 signaling pathway contributes to the observed anti-tumor efficacy.
Signaling Pathway
The PAK1 signaling pathway is a complex network that integrates signals from various upstream activators to regulate a multitude of downstream cellular processes.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in mouse xenograft models.
Table 1: this compound Efficacy in H292 Non-Small Cell Lung Cancer Xenograft Model
| Dosage Regimen | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Notes |
| 10 mg/kg p.o. | Data not available | Not reported | Dose-dependent reduction in pMEK S298 observed.[2] |
| 20 mg/kg p.o. | Data not available | Not reported | Dose-dependent reduction in pMEK S298 observed.[2] |
| 25 mg/kg b.i.d. p.o. | 60%[4] | Not reported | Significant tumor growth inhibition observed.[4] |
| 30 mg/kg p.o. | Data not available | Not reported | Dose-dependent reduction in pMEK S298 observed.[2] |
Table 2: this compound Efficacy in MDA-MB-175 PAK1-Amplified Breast Cancer Xenograft Model
| Dosage Regimen | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Notes |
| 25 mg/kg b.i.d. p.o. | 60%[4] | Not reported | Significant tumor growth inhibition observed.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure (Option 1 - Aqueous Formulation):
-
Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution.
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 of the final volume.
-
Vortex the mixture until the solution is clear.
-
Add Tween-80 to the mixture. A common final concentration is 5%.
-
Vortex again until the solution is clear.
-
Add saline to reach the final desired volume. The final solvent composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex thoroughly before administration. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Procedure (Option 2 - Corn Oil Formulation):
-
Prepare a stock solution of this compound in DMSO. For example, a 14 mg/mL stock solution.
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.
-
Add corn oil to the tube to achieve the final desired concentration. For example, to prepare a 1 mL working solution, add 50 µL of a 14 mg/mL DMSO stock to 950 µL of corn oil.
-
Vortex the mixture thoroughly until it is evenly mixed.
-
This formulation should be used immediately after preparation.
Protocol 2: Mouse Xenograft Study Workflow
This protocol outlines a general workflow for conducting a mouse xenograft study to evaluate the efficacy of this compound.
Caption: General experimental workflow for a this compound mouse xenograft study.
Materials and Animals:
-
H292 (NSCLC) or MDA-MB-175 (breast cancer) cells
-
Appropriate cell culture medium and supplements
-
Female athymic nude mice (e.g., BALB/c nude or NIH-III), 6-8 weeks old
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
-
Animal balance for body weight measurement
-
This compound formulation
-
Oral gavage needles
Procedure:
-
Cell Culture: Culture H292 or MDA-MB-175 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination before harvesting.
-
Cell Preparation for Inoculation:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at the desired concentration. A typical injection volume is 100-200 µL. For H292 cells, 1 x 10^6 cells per mouse has been reported.[5] For MDA-MB-175 cells, 1 x 10^7 cells per mouse has been used.[6]
-
-
Tumor Inoculation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Administer the prepared this compound formulation or vehicle control to the respective groups via oral gavage at the specified dose and schedule (e.g., 25 mg/kg, twice daily).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume 2-3 times per week.
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Observe the mice daily for any clinical signs of distress or toxicity.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Safety and Toxicology
While comprehensive preclinical toxicology reports for this compound are not publicly available, some studies have indicated potential for toxicity at higher doses. In one genetically engineered mouse model of Neurofibromatosis Type 2, a single 30 mg/kg dose of this compound was reported to be lethal.[7] At a dose of 10 mg/kg in the same model, mice developed progressive left ventricular hypertrophy and cardiac arrhythmias within 10 days of treatment.[7] It is important to note that these findings were in a specific genetic model and may not be directly translatable to all mouse strains or xenograft models. Careful dose selection and diligent monitoring for signs of toxicity are crucial when conducting studies with this compound.
Disclaimer: This document is intended for research purposes only. The protocols and information provided are based on publicly available data and should be adapted and optimized for specific experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. accegen.com [accegen.com]
- 7. academic.oup.com [academic.oup.com]
G-5555: A Potent and Selective Chemical Probe for Interrogating PAK Signaling
Application Notes and Protocols for Researchers
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that serve as critical nodes in a multitude of cellular signaling pathways.[1][2][3] As key effectors of the Rho GTPases Rac and Cdc42, PAKs play a pivotal role in regulating cytoskeletal dynamics, cell proliferation, survival, and migration.[2][3][4] The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[1] Overexpression and hyperactivation of Group I PAKs, particularly PAK1, are frequently implicated in the progression of various human cancers, making them attractive targets for therapeutic intervention.[1][2][5]
G-5555 is a potent, selective, and orally bioavailable small molecule inhibitor of Group I PAKs.[6][7][8] Its high affinity and selectivity make it an invaluable chemical probe for elucidating the physiological and pathological roles of PAK1, PAK2, and PAK3. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate PAK signaling in a laboratory setting.
This compound: A Profile of a Selective PAK Inhibitor
Mechanism of Action: this compound functions as an ATP-competitive inhibitor of Group I PAKs.[5] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, effectively blocking the signal transduction cascade.
Quantitative Data Summary: this compound exhibits high affinity for Group I PAKs and maintains a favorable selectivity profile against a broad range of other kinases.
| Target | Parameter | Value (nM) | Reference |
| PAK1 | Ki | 3.7 | [6][7][8] |
| PAK2 | Ki | 11 | [6][7][8] |
| PAK3 | Inhibition >70% | - | [7][8] |
| pMEK (cellular) | IC50 | 69 | [9] |
| SIK2 | IC50 | 9 | [7][8][9] |
| KHS1 | IC50 | 10 | [7][8][9] |
| MST4 | IC50 | 20 | [7][8][9] |
| YSK1 | IC50 | 34 | [7][8][9] |
| MST3 | IC50 | 43 | [7][8][9] |
| Lck | IC50 | 52 | [7][8][9] |
Pharmacokinetic and Safety Profile: this compound has been shown to have good oral bioavailability (F=80%) and low clearance in preclinical models.[7][8] Importantly, it displays negligible activity against the hERG channel (IC50 > 10 μM), indicating a reduced risk of cardiotoxicity, a common liability for other kinase inhibitors.[5][7][9][10]
The PAK Signaling Pathway
Group I PAKs are activated by a variety of upstream signals, most notably the Rho family GTPases, Rac and Cdc42.[3] Upon activation, PAKs phosphorylate a wide array of downstream substrates, influencing several key oncogenic pathways, including the MAPK (ERK), PI3K/Akt, and Wnt signaling cascades.[1][2][3] This network of interactions underscores the central role of PAKs in cancer cell proliferation, survival, and metastasis.[1][2]
Caption: The PAK Signaling Pathway and its inhibition by this compound.
Experimental Protocols
Here we provide detailed protocols for assessing the activity of this compound both in vitro and in a cellular context.
Protocol 1: In Vitro Kinase Inhibition Assay (FRET-based)
This protocol is for determining the in vitro potency (IC50) of this compound against a target kinase, such as PAK1. The assay measures the phosphorylation of a FRET-labeled peptide substrate.[11]
Materials:
-
Recombinant active PAK1 enzyme
-
FRET peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein)[11]
-
This compound (stock solution in DMSO)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
384-well assay plates
-
Plate reader capable of measuring FRET
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, perform a 1:3 serial dilution series in a 384-well plate.
-
Assay Preparation: Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the assay wells.
-
Enzyme Addition: Add 5 µL of PAK1 enzyme diluted in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 2.5 µL of a mixture of the FRET peptide substrate and ATP (at the Km concentration for the enzyme) in assay buffer to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Measure the FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot Analysis of Cellular PAK Signaling
This protocol describes how to measure the inhibition of PAK signaling in cells by assessing the phosphorylation status of a known downstream substrate, MEK1 at Serine 298 (pMEK S298).[8][9][12]
Caption: Workflow for Western Blot Analysis of PAK inhibition.
Materials:
-
Cancer cell line known to have active PAK signaling (e.g., H292 NSCLC or EBC1 cells)[9][10]
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MEK1 (S298), anti-total MEK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2-4 hours. Include a DMSO-only vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the pMEK signal to the total MEK signal to determine the extent of inhibition.
Protocol 3: Cell Proliferation Assay
This protocol is to assess the effect of this compound on the growth of cancer cell lines, particularly those with PAK1 amplification.[5][7]
Materials:
-
Breast cancer cell lines (e.g., PAK1-amplified vs. non-amplified lines)[5][7]
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serially diluted this compound to the wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Detection: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percent viability relative to the DMSO control and plot against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition). Compare the GI50 values between PAK1-amplified and non-amplified cell lines.
Protocol 4: Guidelines for In Vivo Studies
This compound has been successfully used in mouse xenograft models to assess its anti-tumor efficacy.[5][8][13]
Study Design:
-
Models: Use non-small cell lung cancer (e.g., H292) or PAK1-amplified breast cancer (e.g., MDAMB-175) xenograft models.[5][8]
-
Dosing: this compound can be administered orally (p.o.). A dose of 25 mg/kg, administered twice daily (b.i.d.), has been shown to impart significant tumor growth inhibition (~60%).[5][8] Higher doses may not be well-tolerated.[5]
-
Pharmacodynamic (PD) Marker: Tumor lysates can be analyzed by Western blot for inhibition of pMEK (S298) to confirm target engagement in vivo.[8][9]
-
Endpoint: Monitor tumor volume over the course of the study to determine the extent of tumor growth inhibition.
Formulation for Oral Dosing (Example): A common in vivo formulation involves a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] Always ensure the final formulation is a clear solution or a uniform suspension before administration.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for Group I PAKs. Its favorable properties make it an excellent tool for investigating the complex roles of PAK signaling in cancer and other diseases. The protocols outlined in this document provide a robust framework for researchers to utilize this compound to dissect PAK function in various experimental systems, from in vitro biochemical assays to in vivo tumor models.
References
- 1. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound | CAS 1648863-90-4 | Cayman Chemical | Biomol.com [biomol.com]
- 10. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. researchgate.net [researchgate.net]
- 13. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pK a Polar Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of G-5555 in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies. One emerging area of interest is the p21-activated kinase (PAK) family of serine/threonine kinases, which are crucial mediators of oncogenic signaling pathways. Specifically, PAK1 is frequently overexpressed in NSCLC and its elevated expression is associated with tumor progression, metastasis, and poor prognosis. G-5555 is a selective inhibitor of PAK1, and its application in NSCLC research provides a valuable tool to investigate the role of PAK1 in tumorigenesis and to evaluate its potential as a therapeutic target.
This compound functions by targeting the enzymatic activity of PAK1, thereby disrupting downstream signaling cascades that are essential for cancer cell proliferation, survival, and motility.[1] Preclinical studies have indicated that inhibition of PAK1 can significantly impede tumor growth in NSCLC models.[2] These application notes provide an overview of the use of this compound in NSCLC research, including its mechanism of action, and detailed protocols for key experimental validations.
Mechanism of Action and Signaling Pathway
This compound is a selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1). PAK1 is a key downstream effector of the Rho family small GTPases, Rac1 and Cdc42.[3][4][5] Upon activation by upstream signals, such as growth factor receptor tyrosine kinases (RTKs), PAK1 undergoes a conformational change and autophosphorylation, leading to its activation. Activated PAK1 then phosphorylates a multitude of downstream substrates, thereby regulating various cellular processes critical for cancer progression, including cell cycle progression, cytoskeletal dynamics, cell survival, and invasion.[3][4]
In the context of NSCLC, PAK1 has been shown to modulate several critical signaling pathways, including the RAF/MEK/ERK and PI3K/AKT pathways.[6][7][8] By inhibiting PAK1, this compound is expected to attenuate the signaling through these pathways, leading to decreased cell proliferation and survival. Furthermore, PAK1 has been implicated in the regulation of epithelial-mesenchymal transition (EMT), a process critical for metastasis.
Preclinical Data
While extensive quantitative data for this compound across a wide range of NSCLC cell lines is not publicly available, the following tables present representative data for the effects of PAK1 inhibition in NSCLC preclinical models. This data is compiled from studies on PAK1 knockdown or the use of other selective PAK1 inhibitors.
Table 1: In Vitro Efficacy of PAK1 Inhibition on NSCLC Cell Proliferation
| NSCLC Cell Line | Histology | PAK1 Expression | Method of Inhibition | Endpoint | Result | Reference |
| A549 | Adenocarcinoma | High | siRNA | Cell Viability | Significant Reduction | [9] |
| NCI-H460 | Large Cell Carcinoma | High | siRNA | Cell Viability | Significant Reduction | [9] |
| EBC-1 | Squamous Cell Carcinoma | High | siRNA | [3H]-thymidine incorporation | ~8-fold reduction | [5] |
| NCI-H520 | Squamous Cell Carcinoma | High | siRNA | [3H]-thymidine incorporation | ~4-fold reduction | [5] |
| SK-Mes-1 | Squamous Cell Carcinoma | High | siRNA | [3H]-thymidine incorporation | ~2.5-fold reduction | [5] |
| PC9 | Adenocarcinoma | Moderate | IPA-3 | Cell Viability | Dose-dependent decrease | [10] |
| HCC827 | Adenocarcinoma | Moderate | IPA-3 | Cell Viability | Dose-dependent decrease | [10] |
Table 2: In Vivo Efficacy of this compound in an NSCLC Xenograft Model
| NSCLC Cell Line | Mouse Model | Treatment | Dosing Schedule | Endpoint | Result | Reference |
| NCI-H292 | Nude Mice | This compound | 25 mg/kg, BID | Tumor Growth | Significant Impairment | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in NSCLC research.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, NCI-H460, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count NSCLC cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the compound.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis
This protocol is to assess the effect of this compound on the PAK1 signaling pathway.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-PAK1 (Thr423), anti-PAK1, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Protocol 3: In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC.
Materials:
-
NSCLC cell line (e.g., NCI-H292)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest NSCLC cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 25 mg/kg) or vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., twice daily).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Study Termination and Analysis:
-
Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
-
Conclusion
This compound, as a selective PAK1 inhibitor, represents a promising tool for investigating the role of PAK1 in non-small cell lung cancer. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential of targeting the PAK1 signaling pathway in NSCLC. Further studies are warranted to establish a comprehensive preclinical data package for this compound, including its efficacy across a broader range of NSCLC subtypes and in combination with other therapeutic agents.
References
- 1. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of PAK1 Correlates with Aberrant Expression of EMT Markers and Poor Prognosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK1 as a Potential Therapeutic Target in Male Smokers with EGFR-Mutant Non-Small Cell Lung Cancer [mdpi.com]
- 5. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of PAK1 Inhibits the Proliferation and Invasion of Non-Small Cell Lung Cancer Cells Through the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockage of PAK1 alleviates the proliferation and invasion of NSCLC cells via inhibiting ERK and AKT signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Targeting PKCι-PAK1 in EGFR-mutation positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: G-5555
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using G-5555 who are experiencing difficulties with its dissolution in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving, or is precipitating out of solution in DMSO. What are the common causes and how can I fix this?
A1: Issues with dissolving this compound in DMSO can arise from several factors related to the solvent, the compound itself, or the procedure. Below are the most common causes and their corresponding solutions.
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Water contamination in the DMSO can significantly decrease the solubility of this compound.[1][3]
-
Compound Characteristics: The solid-state form of this compound can affect its solubility. Amorphous forms of a compound are generally more soluble than their more thermodynamically stable crystalline counterparts.[2][4] Once a compound has crystallized out of a DMSO solution, it can be very difficult to redissolve.[4]
-
Temperature and Agitation: this compound may require energy input to fully dissolve, especially at higher concentrations.
-
Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in DMSO.
-
Solution: Refer to the solubility data table below. Start by preparing a stock solution at a known soluble concentration (e.g., 20 mM or 10 mg/mL) before making further dilutions.
-
-
Storage of Stock Solutions: Improper storage can lead to precipitation over time.
Data Presentation: this compound Solubility
The solubility of this compound can vary based on the specific batch, purity, and conditions. The data below is compiled from various sources for guidance.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 9.86 - 99 mg/mL | 20 - 200.82 mM | Gentle warming may be required.[1][5] Higher end of range may represent saturation limit under ideal conditions. |
| This compound HCl in DMSO | ≥170 mg/mL | N/A | Note: This is the hydrochloride salt form.[] |
| DMF | 25 mg/mL | ~50.7 mM | |
| 1 eq. HCl | 49.3 mg/mL | 100 mM | [5] |
| Water | Insoluble | Insoluble | [1] |
| Ethanol | Insoluble | Insoluble | [1] |
Molecular Weight of this compound: 492.96 g/mol [1][5]
Experimental Protocols
Protocol: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol provides a reliable method for preparing a concentrated stock solution of this compound.
-
Pre-warming: Allow the vial of solid this compound and a bottle of fresh, anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 20 mM solution, you would need 9.86 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. The solution should be clear.
-
Storage:
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: this compound inhibits the PAK1 signaling pathway.
References
G-5555 Technical Support Center: Troubleshooting Off-Target Effects in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the kinase inhibitor G-5555 in experimental settings. This resource offers detailed troubleshooting guides and frequently asked questions to address potential off-target effects and other common issues encountered during kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs).[1][2] Its primary targets are PAK1, PAK2, and PAK3, which are key regulators of various cellular processes, including cell motility, proliferation, and survival.[3][4]
Q2: What are the known off-target kinases for this compound?
A2: While this compound shows high selectivity for Group I PAKs, it has been observed to inhibit a small number of other kinases with varying potency.[2][5] A kinase screen of 235 kinases identified the following as the most significant off-targets: KHS1, Lck, MST3, MST4, SIK2, and YSK1.[2][5]
Q3: How should I store and handle this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] For experimental use, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO) and store them at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] To maintain the integrity of the compound, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO at concentrations up to 20 mM with gentle warming.[6] It is also soluble in 1eq. HCl up to 100 mM.[6] The compound is insoluble in water and ethanol.[1]
Kinase Inhibition Profile of this compound
The following tables summarize the inhibitory activity of this compound against its primary targets and known off-target kinases.
Table 1: On-Target Activity of this compound
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| PAK1 | 3.7[1][2] | - |
| PAK2 | 11[1][2] | 11[2] |
| PAK3 | - | >70% inhibition at 100 nM[5] |
Table 2: Off-Target Kinase Profile of this compound
| Off-Target Kinase | IC₅₀ (nM) |
| SIK2 | 9[2] |
| KHS1 | 10[2] |
| MST4 | 20[2] |
| YSK1 | 34[2] |
| MST3 | 43[2] |
| Lck | 52[2] |
Signaling Pathway and Off-Target Interactions
The diagram below illustrates the intended mechanism of action of this compound on the p21-activated kinase (PAK) signaling pathway, as well as its known off-target interactions.
Troubleshooting Guide
This guide addresses common problems that may arise during in vitro kinase assays with this compound.
Q: My IC₅₀ value for this compound against my target kinase is higher than expected.
A:
-
Possible Cause 1: ATP Concentration. The inhibitory potency of ATP-competitive inhibitors like this compound can be influenced by the ATP concentration in the assay. High concentrations of ATP will compete with the inhibitor for the kinase's binding site, leading to a higher apparent IC₅₀.
-
Solution: Ensure that the ATP concentration used in your assay is at or near the Kₘ value for the specific kinase you are testing. This will provide a more accurate determination of the inhibitor's potency.[7]
-
-
Possible Cause 2: Reagent Purity and Stability. The purity of the kinase, substrate, and this compound itself can affect the experimental outcome. Degradation of the inhibitor or enzyme can lead to reduced activity.
-
Solution: Use highly purified reagents. Ensure that this compound stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
-
Possible Cause 3: Assay Conditions. Suboptimal assay conditions such as pH, temperature, and buffer composition can impact kinase activity and inhibitor binding.
-
Solution: Optimize the assay conditions for your specific kinase. Refer to the literature for established protocols for your kinase of interest.
-
Q: I am observing unexpected cellular effects that may be due to off-target activity.
A:
-
Possible Cause: Inhibition of Known Off-Target Kinases. this compound is known to inhibit several other kinases, some with IC₅₀ values in the low nanomolar range (e.g., SIK2, KHS1).
-
Solution 1: Dose-Response Analysis. Conduct detailed dose-response experiments. If the cellular phenotype occurs at concentrations of this compound that are significantly higher than its IC₅₀ for the primary target but within the range of its off-target IC₅₀ values, off-target effects are likely.
-
Solution 2: Use of a Structurally Unrelated Inhibitor. To confirm that the observed phenotype is due to inhibition of the primary target, use a structurally unrelated inhibitor with a different off-target profile. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Solution 3: Genetic Knockdown/Knockout. The most definitive way to confirm on-target effects is to use genetic approaches such as siRNA or CRISPR/Cas9 to knockdown or knockout the primary target. The resulting phenotype should mimic the effects of this compound if the inhibitor is acting on-target.
-
Q: My experimental results are inconsistent between assays.
A:
-
Possible Cause 1: this compound Precipitation. this compound has limited aqueous solubility. If the final concentration in the assay buffer exceeds its solubility limit, the compound may precipitate, leading to inconsistent effective concentrations.
-
Solution: Ensure that the final DMSO concentration in your assay is kept low (typically ≤1%) and that this compound is fully dissolved in the assay buffer. Visually inspect for any precipitation.
-
-
Possible Cause 2: Variability in Reagent Preparation. Inconsistent preparation of reagents, such as kinase or substrate dilutions, can lead to variability in results.
-
Solution: Prepare master mixes of reagents where possible to minimize pipetting errors. Calibrate pipettes regularly and use fresh reagents.
-
Experimental Protocol: In Vitro Kinase Assay for IC₅₀ Determination of this compound
This protocol provides a general framework for determining the IC₅₀ of this compound against a target kinase using a luminescence-based assay that measures ATP consumption.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the kinase.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Dilution Series: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for the IC₅₀ curve (e.g., from 100 µM to 1 nM).
-
ATP Solution: Prepare an ATP solution in kinase buffer at a concentration that is twice the desired final concentration (typically at the Kₘ of the kinase).
-
Kinase/Substrate Mix: Prepare a solution containing the kinase and its specific substrate in kinase buffer. The optimal concentrations of the enzyme and substrate should be determined empirically.
2. Assay Procedure:
-
Add 1 µL of each this compound dilution to the wells of a 384-well plate. Include a DMSO-only control (for 0% inhibition) and a control without kinase (for 100% inhibition).
-
Add 10 µL of the kinase/substrate mix to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal time should be within the linear range of the reaction.
-
Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
Normalize the data by setting the DMSO-only control as 0% inhibition and the no-kinase control as 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This workflow provides a starting point for assessing the inhibitory activity of this compound. It is crucial to optimize the assay conditions for each specific kinase to ensure accurate and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. P21 activated kinase signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
G-5555 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of the PAK1 inhibitor, G-5555, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO.[1][2] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. For long-term storage, aliquot the stock solution and store at -80°C for up to one year.[1] For short-term storage, -20°C is suitable for up to one month.[1][2] To maintain the stability of the compound, it is crucial to avoid repeated freeze-thaw cycles.[1] The powdered form of this compound is stable for up to three years when stored at -20°C.[1]
Q2: What is the recommended working concentration of this compound in cell culture experiments?
A2: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental goals. This compound is a potent inhibitor of Group I PAKs, with Ki values of 3.7 nM for PAK1 and 11 nM for PAK2.[1] A good starting point for determining the optimal concentration is to perform a dose-response curve. Based on its in vitro activity, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays.
Q3: How stable is this compound in cell culture media under standard incubator conditions (37°C, 5% CO2)?
Q4: Can this compound interact with serum proteins in the cell culture medium?
A4: While specific data on the interaction of this compound with serum proteins is not available, it is a common phenomenon for small molecule inhibitors to bind to proteins like albumin present in fetal bovine serum (FBS). This binding can reduce the effective concentration of the inhibitor available to the cells. If you observe a lower than expected potency in serum-containing media compared to serum-free media, you may need to increase the concentration of this compound.
Q5: What are the observable signs of this compound degradation or precipitation?
A5: The most likely observable issue is precipitation, which may appear as a fine, crystalline solid or a cloudy appearance in the cell culture medium, especially at higher concentrations. True chemical degradation may not have obvious visual cues. If you suspect degradation due to a loss of biological activity, it is best to use a fresh aliquot of the stock solution.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Symptom: You observe a cloudy appearance or visible particulate matter in your cell culture medium after adding this compound.
-
Potential Causes & Solutions:
-
High Final Concentration: The concentration of this compound may be too high for the aqueous environment of the cell culture medium.
-
Solution: Try lowering the final working concentration of this compound.
-
-
High Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells and may also affect the solubility of the compound.
-
Solution: Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed to achieve the desired final concentration.
-
-
Inadequate Mixing: The compound may not have been properly dispersed in the medium.
-
Solution: When diluting the DMSO stock solution into the cell culture medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Pre-warming the cell culture medium to 37°C before adding the compound can also help.
-
-
Interaction with Media Components: Certain components of the cell culture medium could be promoting precipitation.
-
Solution: If possible, test the solubility of this compound in a small volume of your specific cell culture medium before treating your cells.
-
-
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
-
Symptom: The observed biological effect of this compound is variable between experiments or less potent than anticipated based on published Ki values.
-
Potential Causes & Solutions:
-
Degraded Stock Solution: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of your this compound stock solution. If the problem persists, prepare a fresh stock solution from the powdered compound.
-
-
Precipitation in Culture: As mentioned above, precipitation will reduce the effective concentration of the compound.
-
Solution: Follow the troubleshooting steps for precipitation. Consider using a lower, more soluble concentration.
-
-
Serum Protein Binding: If you are using a high percentage of FBS, a significant portion of the this compound may be bound to serum proteins.
-
Solution: Try reducing the serum concentration if your cell line can tolerate it, or increase the concentration of this compound. Alternatively, perform the experiment in serum-free medium for a short duration.
-
-
Cell Line Specificity: The cell line you are using may have lower expression levels of Group I PAKs or compensatory signaling pathways that reduce its sensitivity to this compound.
-
Solution: Confirm the expression of PAK1 and PAK2 in your cell line by western blot.
-
-
Data Presentation
Table 1: this compound Properties and Storage Recommendations
| Property | Value |
| Target | Group I p21-activated kinases (PAK1, PAK2, PAK3)[1] |
| Ki Values | PAK1: 3.7 nM, PAK2: 11 nM[1] |
| Molecular Weight | 492.96 g/mol |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol[1] |
| Powder Storage | 3 years at -20°C[1] |
| Stock Solution Storage | 1 year at -80°C in DMSO; 1 month at -20°C in DMSO[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Target cell culture medium (e.g., DMEM, RPMI-1640)
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration. (For 1 mg of this compound with a MW of 492.96, this would be approximately 202.9 µL).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Procedure for Preparing Working Dilutions:
-
Warm the cell culture medium to 37°C.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in fresh cell culture medium to achieve the desired final concentrations. It is recommended to do this in a stepwise manner to ensure accurate dilution and minimize precipitation. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Add the final diluted this compound solution to your cell culture plates, ensuring gentle mixing.
-
Protocol 2: In-Cell Western to Assess PAK1 Activity
This protocol provides a method to indirectly assess the activity of this compound by measuring the phosphorylation of a downstream target of PAK1.
-
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound
-
Primary antibody against a phosphorylated PAK1 substrate (e.g., phospho-MEK1/2 (Ser298))
-
Primary antibody for a loading control (e.g., total MEK1/2 or a housekeeping protein)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Phosphate-buffered saline (PBS)
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4% paraformaldehyde in PBS
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Infrared imaging system
-
-
Procedure:
-
Seed your cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired time.
-
Fix the cells by adding 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibodies (phospho-specific and loading control) in blocking buffer overnight at 4°C.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system. The signal from the phospho-specific antibody can be normalized to the loading control signal to determine the effect of this compound on PAK1 activity.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
References
G-5555 Experimental Variability Technical Support Center
Welcome to the technical support center for the experimental group 1 p21-activated kinase (PAK) inhibitor, G-5555. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a high-affinity, orally bioavailable inhibitor of group 1 p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2][3] It has a Ki of 3.7 nM for PAK1 and an IC50 of 69 nM for pMEK in cellular assays.[1]
Q2: What are the known off-target effects of this compound?
In a panel of 235 kinases, this compound inhibited eight kinases other than PAK1 by more than 70% at a concentration of 0.1 µM. These include PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1.[1][4] It exhibits low activity against the hERG channel, with less than 50% inhibition at 10 µM.[1][4]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in 1eq. HCl up to 100 mM and in DMSO up to 20 mM with gentle warming. For in vivo studies, a stock solution in DMSO can be further diluted in corn oil.[2] Stock solutions should be stored at -20°C.[1]
Troubleshooting Guides
In Vitro Assay Variability
Q4: I am observing high variability in my cell-based assay results. What are the potential causes?
High variability in cell-based assays can arise from several factors.[5][6][7][8] Common sources include:
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Cell Seeding Density: Inconsistent cell numbers per well can lead to significant differences in proliferation and drug response.[8][9]
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Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift, altering experimental outcomes.[6][8]
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Mycoplasma Contamination: Mycoplasma can alter cell metabolism, growth, and response to stimuli.[6][8]
-
Reagent and Media Variability: Batch-to-batch variation in serum, media, and other reagents can impact cell health and behavior.
-
Pipetting and Liquid Handling Errors: Inaccurate or inconsistent liquid handling can introduce significant variability.[7]
-
Plate Edge Effects: Evaporation and temperature gradients at the edges of microplates can affect cell growth.
Troubleshooting Workflow for In Vitro Variability
Caption: Troubleshooting workflow for in vitro assay variability.
Q5: My IC50 values for this compound are inconsistent between experiments. What could be the reason?
In addition to the factors mentioned in Q4, discrepancies in IC50 values for kinase inhibitors can be caused by:[10]
-
ATP Concentration: The IC50 of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. Ensure a consistent ATP concentration is used, ideally at the Km for the kinase.[10]
-
Enzyme Concentration and Activity: Variations in the concentration or specific activity of the kinase can alter IC50 values.
-
Assay Format: Different assay formats (e.g., biochemical vs. cellular) will yield different potency values.[11] Cellular assays provide a more physiologically relevant measure of a compound's potential.[11]
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Variable ATP Concentration | Use a fixed ATP concentration at or near the Km for PAK1. |
| Inconsistent Enzyme Activity | Use a consistent source and lot of recombinant PAK1. Perform a quality control check on each new batch. |
| Cellular vs. Biochemical Assay | Acknowledge that differences are expected. Cellular IC50s reflect cell permeability, metabolism, and target engagement in a complex environment.[11] |
| Cell Health and Density | Ensure consistent cell health, passage number, and seeding density as outlined in Q4. |
| Compound Solubility | Visually inspect for compound precipitation in the media. If observed, adjust the solvent or concentration. |
In Vivo Study Variability
Q6: I am seeing significant variability in tumor growth and response to this compound in my mouse xenograft studies. How can I reduce this?
Variability in in vivo studies is common and can be managed through careful experimental design and execution.[12][13][14][15] Key factors to consider include:
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Animal Heterogeneity: Age, weight, and genetic background of the animals can influence tumor engraftment and growth.
-
Tumor Cell Implantation: The number of cells, injection site, and technique can all impact tumor take rate and growth kinetics.
-
Drug Formulation and Administration: Inconsistent formulation or inaccurate dosing can lead to variable drug exposure.
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Study Design and Grouping: Improper randomization and lack of blinding can introduce bias.
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Sample Size: An insufficient number of animals may not provide enough statistical power to detect a true effect.[12]
Table 2: Strategies to Reduce In Vivo Variability
| Source of Variability | Mitigation Strategy |
| Animal Variation | Use animals of the same sex, age, and weight range. Acclimatize animals to the facility before the study begins. |
| Tumor Implantation | Use a consistent number of viable tumor cells for implantation. Ensure the injection volume and site are the same for all animals. |
| Drug Dosing | Prepare fresh drug formulations daily. Use calibrated equipment for dosing and ensure accurate administration (e.g., oral gavage technique). |
| Data Collection | Blinding the investigators who are measuring tumors and collecting data can reduce unconscious bias. |
| Statistical Analysis | Perform power calculations to determine the appropriate sample size before starting the study.[12] Use appropriate statistical tests to analyze the data. |
PAK1 Signaling Pathway
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay using a Luminescent Readout
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well, white, clear-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium.
-
Remove 100 µL of medium from each well and add 100 µL of the 2X this compound solution. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Luminescent Viability Assay:
-
Equilibrate the plate and luminescent cell viability reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Read luminescence on a plate reader.
-
Protocol 2: Western Blot for Phospho-MEK (Ser298)
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-MEK (Ser298) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total MEK and a loading control (e.g., GAPDH).
-
Protocol 3: In Vivo Pharmacodynamic (PD) Study in a Mouse Xenograft Model
-
Tumor Establishment:
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
Monitor tumor growth until tumors reach an average volume of 150-200 mm³.
-
Randomize mice into treatment groups.
-
-
This compound Administration:
-
Administer this compound or vehicle control by oral gavage at the desired dose(s) and schedule.[4]
-
-
Tissue Collection and Analysis:
-
At specified time points after the final dose, euthanize the mice and excise the tumors.
-
Homogenize a portion of the tumor tissue in lysis buffer for western blot analysis of downstream targets like phospho-MEK.
-
Process the remaining tumor tissue for other analyses as required.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to minimize G-5555 cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the PAK1 inhibitor, G-5555. The following resources offer troubleshooting strategies and frequently asked questions (FAQs) to address potential cytotoxicity issues and ensure successful experimental outcomes.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
Unintended cytotoxicity can be a significant challenge in cell line-based experiments. This guide provides a systematic approach to troubleshoot and mitigate off-target or excessive cytotoxicity when using this compound.
Problem: Excessive or Unintended Cell Death Observed
High levels of cytotoxicity in cell lines that are not the primary target of this compound can confound experimental results. The following steps provide a framework for identifying the cause and implementing solutions.
Step 1: Optimization of this compound Concentration
The primary cause of excessive cytotoxicity is often a suboptimal drug concentration. It is crucial to determine the optimal concentration that inhibits PAK1 activity without inducing widespread cell death in your specific cell line.
-
Action: Perform a dose-response experiment.
-
Protocol:
-
Seed cells at a consistent density in a 96-well plate.
-
Prepare a serial dilution of this compound, typically ranging from nanomolar to micromolar concentrations.
-
Treat the cells with the different concentrations of this compound for a fixed duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
-
Select a concentration for your experiments that is well below the cytotoxic IC50 but still effectively inhibits PAK1 (this may need to be validated by a downstream assay, such as Western blotting for p-MEK S298).
-
Step 2: Time-Course Experiment
The duration of exposure to this compound can significantly impact cell viability.
-
Action: Conduct a time-course experiment.
-
Protocol:
-
Select a non-toxic concentration of this compound determined from the dose-response study.
-
Treat cells with this concentration and assess cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Identify the optimal treatment duration that achieves the desired biological effect with minimal cytotoxicity.
-
Step 3: Evaluation of Cell Culture Conditions
Suboptimal cell culture conditions can exacerbate the cytotoxic effects of any compound.
-
Action: Review and optimize your cell culture parameters.
-
Key Considerations:
-
Cell Density: Ensure that cells are seeded at an optimal density. Over-confluent or sparsely populated cultures can be more susceptible to stress.
-
Serum Concentration: Serum can contain growth factors and other components that may influence a cell's response to a drug. Consider if the serum concentration in your media is appropriate and consistent.
-
Solvent Control: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is non-toxic to your cells (generally below 0.5%). Always include a vehicle control (DMSO alone) in your experiments.
-
Step 4: Application of Cytoprotective Agents
If optimizing concentration, time, and culture conditions does not sufficiently reduce cytotoxicity, consider the use of agents that can protect cells from apoptosis.
-
Action: Co-treatment with cytoprotective agents.
-
Options:
-
Pan-Caspase Inhibitors: Since this compound induces apoptosis through caspase activation, a broad-spectrum caspase inhibitor like Z-VAD-FMK can be used to block this process. Use at a concentration that is effective but does not interfere with other cellular processes being studied.
-
Antioxidants: Drug-induced cytotoxicity can sometimes be linked to oxidative stress. Co-treatment with an antioxidant such as N-acetylcysteine (NAC) may mitigate these effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is a selective inhibitor of Group I p21-activated kinases (PAKs), with high potency for PAK1.[1] Its cytotoxic effect is primarily due to the induction of apoptosis (programmed cell death), particularly in cell lines with PAK1 gene amplification.[2] Inhibition of PAK1 by this compound leads to the activation of the intrinsic apoptotic pathway.
References
G-5555 inhibitor precipitation in aqueous solution
G-5555 Inhibitor: Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of the this compound inhibitor in aqueous solutions. The following information is based on typical behavior for small molecule inhibitors of its class.
Troubleshooting Guide
Q1: My this compound inhibitor is precipitating out of my aqueous experimental buffer. What are the most common causes?
Precipitation of this compound in aqueous solutions is a common issue that can typically be traced back to one of the following factors:
-
Exceeded Solubility Limit: The final concentration of this compound in your aqueous buffer is likely higher than its maximum solubility in that specific medium.
-
Improper pH: The solubility of this compound is pH-dependent. A significant deviation from the optimal pH range can cause the compound to fall out of solution.
-
Suboptimal Temperature: Temperature can influence solubility. Preparing or running experiments at a lower temperature than specified can reduce this compound's solubility.
-
Stock Solution Issues: An improperly prepared or old DMSO stock solution may contain micro-precipitates that seed further precipitation when diluted into an aqueous buffer.
-
Buffer Composition: High concentrations of certain salts or proteins in your buffer can decrease the solubility of the inhibitor through effects like "salting out."
Q2: How can I determine the maximum solubility of this compound in my specific experimental buffer?
To avoid precipitation, it is critical to determine the empirical solubility of this compound in your buffer system. A standard shake-flask method is recommended.
Experimental Protocol: Shake-Flask Solubility Assay
-
Preparation: Prepare a high-concentration stock solution of this compound (e.g., 50 mM in 100% DMSO).
-
Serial Dilution: Create a series of dilutions from the stock solution into your aqueous buffer of interest (e.g., PBS, Tris-HCl, Cell Culture Media). Aim for a range of concentrations that brackets your intended experimental concentration.
-
Equilibration: Tightly seal the tubes and place them on a shaker or rotator. Incubate at your standard experimental temperature (e.g., 25°C or 37°C) for 2-4 hours to allow the solution to reach equilibrium.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any undissolved or precipitated compound.
-
Quantification: Carefully collect the supernatant. Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Determination: The highest concentration at which no pellet is observed and the supernatant concentration is linear with the dilution factor is considered the kinetic solubility limit in that buffer.
Table 1: this compound Kinetic Solubility in Common Buffers
| Buffer System (pH 7.4) | Temperature | Maximum Solubility (µM) |
| PBS (Phosphate-Buffered Saline) | 25°C | 45 µM |
| Tris-HCl (50 mM) | 25°C | 60 µM |
| RPMI-1640 + 10% FBS | 37°C | 25 µM |
| DMEM + 10% FBS | 37°C | 22 µM |
Q3: What practical steps can I follow to prevent this compound precipitation during my experiment?
Following a systematic workflow can help minimize precipitation issues. The diagram below outlines a troubleshooting process to identify and solve the problem.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
Anhydrous (water-free) dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound. Using a lower-grade or hydrated DMSO can compromise the stability of the stock solution, leading to precipitation upon storage or dilution.
Table 2: Recommended Stock Solution Concentrations
| Solvent | Maximum Concentration | Storage Notes |
| DMSO (Anhydrous) | 50 mM | Store at -20°C in small aliquots. Avoid freeze-thaw cycles. |
| Ethanol (200 Proof) | 10 mM | Store at -20°C. May be preferred for some cell-based assays. |
| DMF | 40 mM | Store at -20°C. Use with caution due to higher toxicity. |
Q2: How should I properly store my this compound stock and working solutions?
-
Stock Solutions (in DMSO): Store in small, tightly-capped aliquots at -20°C or -80°C. Protect from light. Before use, thaw completely at room temperature and vortex gently to ensure homogeneity. Avoid repeated freeze-thaw cycles, as this can promote precipitation and degradation.
-
Aqueous Working Solutions: These should always be prepared fresh immediately before use. Do not store aqueous dilutions of this compound, as they are prone to precipitation and hydrolysis over time.
Q3: Can I use sonication to redissolve precipitated this compound in my buffer?
While brief, gentle sonication in a water bath can sometimes help redissolve minor precipitation, it should be used with caution. Aggressive or prolonged sonication can generate heat and potentially lead to the chemical degradation of the this compound inhibitor, compromising your experimental results. It is always preferable to solve the underlying solubility issue rather than relying on sonication as a fix.
Q4: How do other components in my cell culture media, like serum proteins, affect this compound solubility?
Components in complex media can have a significant impact on the apparent solubility of this compound. This is often due to protein binding.
-
Protein Binding: this compound can bind to proteins, primarily albumin, present in fetal bovine serum (FBS). This binding effectively sequesters the inhibitor, reducing its free concentration and often increasing its apparent solubility. However, this also means the free, active concentration of this compound available to interact with its target is lower than the total concentration added.
-
Salts and Ions: High concentrations of divalent cations or other salts can sometimes decrease solubility through the "salting out" effect.
Caption: Factors influencing this compound state in complex media.
Validation & Comparative
A Head-to-Head Comparison of PAK Inhibitors: G-5555 vs. FRAX1036
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p21-activated kinase (PAK) inhibitors G-5555 and FRAX1036. This document summarizes key experimental data, details the methodologies used, and visualizes relevant biological pathways to aid in the informed selection of these tool compounds for preclinical research.
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are critical mediators of cellular signaling, influencing processes such as cell proliferation, survival, and migration.[1] Their dysregulation is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1] This guide focuses on two prominent group I PAK inhibitors, this compound and FRAX1036, providing a detailed comparison of their biochemical and cellular activities, selectivity, and in vivo properties.
Biochemical and Cellular Activity: A Quantitative Comparison
This compound and FRAX1036 are both potent inhibitors of group I PAKs (PAK1, PAK2, and PAK3). However, this compound demonstrates significantly higher biochemical potency for PAK1 and PAK2.[2][3][4] The development of this compound was driven by the need to address certain liabilities of FRAX1036, particularly its high basicity which was associated with off-target effects, including hERG channel activity.[1][5]
| Parameter | This compound | FRAX1036 | Reference |
| PAK1 Ki | 3.7 nM | 23.3 nM | [2][4] |
| PAK2 Ki | 11 nM | 72.4 nM | [3][4] |
| PAK4 Ki | >70% inhibition at 0.1 µM was not observed for PAK4 | 2.4 µM | [1][4] |
| pMEK (S298) IC50 | 69 nM (in EBC1 cells) | Not explicitly reported, but cellular inhibition of pMEK observed at 2.5-5 µM in MDA-MB-175 cells | [6][7] |
Table 1: Biochemical and Cellular Potency of this compound and FRAX1036. This table summarizes the key inhibitory constants (Ki) against PAK isoforms and the cellular potency (IC50) for the downstream target pMEK.
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. This compound was profiled against a panel of 235 kinases and demonstrated excellent selectivity.[1][5] While FRAX1036 is also considered a selective group I PAK inhibitor, detailed broad-panel screening data is less publicly available.
| Kinase | This compound IC50 | FRAX1036 | Reference |
| PAK1 | - (Ki = 3.7 nM) | - (Ki = 23.3 nM) | [2][4] |
| PAK2 | 11 nM | - (Ki = 72.4 nM) | [2][4] |
| PAK3 | >70% inhibition at 0.1 µM | Not reported | [1][6] |
| KHS1 | 10 nM | Not reported | [2] |
| Lck | 52 nM | Not reported | [2] |
| MST3 | 43 nM | Not reported | [2] |
| MST4 | 20 nM | Not reported | [2] |
| SIK2 | 9 nM | Not reported | [2] |
| YSK1 | 34 nM | Not reported | [2] |
Table 2: Kinase Selectivity of this compound. This table presents the IC50 values of this compound against kinases that showed greater than 70% inhibition in a broad kinase screen. Data for a comparable broad screen for FRAX1036 is not as readily available.
In Vivo Pharmacokinetics and Efficacy
Both inhibitors have been evaluated in preclinical mouse xenograft models. This compound was specifically designed to have improved pharmacokinetic properties over FRAX1036.[1][8]
| Parameter | This compound | FRAX1036 | Reference |
| Dosing | 25 mg/kg, b.i.d., oral | 30 mg/kg, daily, oral gavage | [9][10] |
| Xenograft Model | H292 NSCLC, MDAMB-175 breast cancer | Neurofibromatosis Type 2 (NF2) mouse model, OVCAR-3 ovarian cancer | [5][9][10] |
| Efficacy | 60% tumor growth inhibition in H292 and MDAMB-175 models | Reduced tumor size and extended lifespan in NF2 model; slowed tumor growth in OVCAR-3 model | [5][9][10] |
| hERG Inhibition | <50% inhibition at 10 µM | 89% inhibition at 10 µM | [1][5] |
Table 3: In Vivo Properties and Efficacy of this compound and FRAX1036. This table summarizes the dosing, xenograft models used, observed efficacy, and a key safety parameter (hERG inhibition) for both inhibitors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
Caption: Simplified PAK signaling pathway showing upstream activators and downstream effectors.
Caption: General experimental workflow for characterizing PAK inhibitors.
Experimental Protocols
Biochemical Kinase Assay (Z'-LYTE™)
This protocol is adapted from the methods described for both this compound and FRAX1036 characterization.[1][9]
-
Reaction Setup: Prepare a 10 µL reaction mixture in a 384-well plate containing 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA, 2 µM FRET peptide substrate, and the respective PAK enzyme (e.g., 20 pM PAK1).
-
Inhibitor Addition: Add serially diluted this compound or FRAX1036 to the reaction mixture and pre-incubate for 10 minutes at 22°C.
-
Initiation: Start the reaction by adding ATP to a final concentration appropriate for the specific PAK isoform (e.g., 40 µM for PAK1).
-
Incubation: Incubate the reaction for 60 minutes at 22°C.
-
Development: Stop the reaction by adding 5 µL of Z'-LYTE™ development reagent.
-
Readout: After a 60-minute incubation with the development reagent, measure the fluorescence emission at 445 nm and 520 nm with excitation at 400 nm. The ratio of these emissions is used to determine the extent of substrate phosphorylation and, consequently, the inhibitory activity.
Cellular Phospho-MEK (p-MEK) Western Blot Assay
This protocol is a generalized procedure based on the methodologies used to assess the cellular activity of PAK inhibitors.[7]
-
Cell Culture and Treatment: Plate cancer cells (e.g., EBC1 or MDA-MB-175) and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or FRAX1036 for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for phosphorylated MEK (S298) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the concentration-dependent inhibition of MEK phosphorylation.
Mouse Xenograft Study
This protocol is a general representation of in vivo efficacy studies for PAK inhibitors.[9][10]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., H292 or OVCAR-3) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound or FRAX1036 orally at the specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
Both this compound and FRAX1036 are valuable tool compounds for studying the biology of group I PAKs. This compound exhibits superior biochemical potency and an improved safety profile, particularly with respect to hERG inhibition, making it a more refined tool for in vivo studies where off-target effects are a concern.[1][5] FRAX1036, while having lower biochemical potency and a less favorable hERG profile, has been extensively used and characterized in various cancer models.[5][7][10] The choice between these two inhibitors will depend on the specific experimental context, including the desired potency, the importance of selectivity, and the model system being used. This guide provides the necessary data and methodological insights to assist researchers in making an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
Validating G-5555 Target Engagement in Cells: A Comparative Guide
In the development of novel therapeutics like G-5555, confirming direct interaction with its intended intracellular target is a critical step for validating its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comparative overview of key methodologies for assessing the target engagement of this compound in a cellular context. We present experimental data and detailed protocols to aid researchers in selecting the most appropriate assay for their needs.
Comparison of Target Engagement Methodologies
Several techniques can be employed to measure the binding of a small molecule to its protein target within intact cells. Each method offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the need for specialized reagents or instrumentation. The choice of assay often depends on the specific characteristics of the target protein and the compound being tested.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) [1][2][3][4][5] | Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[1][2] | Label-free approach, applicable to endogenous proteins without modification of the compound.[1][6] | Lower throughput, may not be suitable for all targets (e.g., membrane proteins can be challenging). | Western Blot, ELISA, Mass Spectrometry.[4] |
| NanoBRET™/BRET Assay [7][8][9][10][11] | Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target. This compound competes with the tracer, reducing the BRET signal.[8][9] | High-throughput, quantitative measurement of intracellular affinity and residence time in live cells.[10][11][12] | Requires genetic modification of the target protein and a specific fluorescent tracer.[12] | Ratiometric measurement of light emission at two wavelengths. |
| Fluorescence Polarization (FP) Assay [13][14][15][16] | The binding of a small fluorescently labeled tracer to a larger protein target slows its rotation, increasing the polarization of emitted light. This compound displaces the tracer, leading to a decrease in fluorescence polarization.[14][15] | Homogeneous, high-throughput assay format.[14] | Requires a specific fluorescent probe and may be prone to interference from autofluorescent compounds.[13] | Measurement of the polarization of fluorescence. |
| Western Blotting [17][18][19] | Measures changes in the phosphorylation state or total protein levels of downstream effectors of the target, indirectly indicating target engagement and modulation.[20] | Widely accessible technique, provides information on the functional consequences of target engagement. | Indirect measure of target binding, can be low-throughput and semi-quantitative. | Band intensity on a membrane. |
Experimental Protocols
Detailed methodologies for three key target engagement assays are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and target proteins.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes the steps for performing a CETSA experiment to assess the stabilization of a target protein by this compound.[2][21]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time at 37°C.
-
-
Heat Challenge:
-
After treatment, wash the cells with PBS.
-
Heat the cells in a PCR cycler or water bath across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[2]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3]
-
NanoBRET™ Target Engagement Assay Protocol
This protocol outlines the procedure for a NanoBRET™ assay to quantify the intracellular affinity of this compound.[7][22]
-
Cell Preparation:
-
Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24-48 hours.[22]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and this compound to the cells and incubate at 37°C for the desired time.
-
-
Luminescence Measurement:
-
Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor to the wells.[9]
-
Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the intracellular affinity.
-
Fluorescence Polarization (FP) Assay Protocol
This protocol details the steps for a competitive FP assay to measure the binding of this compound to its target.[13][14]
-
Reagent Preparation:
-
Prepare a solution of the purified target protein and a fluorescently labeled tracer molecule that binds to the target.
-
Prepare serial dilutions of this compound.
-
-
Assay Reaction:
-
In a black microplate, combine the target protein, fluorescent tracer, and varying concentrations of this compound.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader capable of FP measurements.[14]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of this compound.
-
A decrease in fluorescence polarization with increasing concentrations of this compound indicates competitive binding. The data can be fitted to determine the IC50 value.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound obtained from the described target engagement assays.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| This compound Concentration | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Vehicle | 52.1 | - |
| 1 µM | 55.3 | +3.2 |
| 10 µM | 58.9 | +6.8 |
| 100 µM | 62.5 | +10.4 |
Table 2: NanoBRET™ Target Engagement Data
| This compound Concentration (nM) | BRET Ratio | % Inhibition |
| 0 | 0.85 | 0 |
| 1 | 0.78 | 8.2 |
| 10 | 0.55 | 35.3 |
| 100 | 0.21 | 75.3 |
| 1000 | 0.10 | 88.2 |
| IC50 | 45 nM |
Table 3: Fluorescence Polarization (FP) Assay Data
| This compound Concentration (nM) | Fluorescence Polarization (mP) | % Displacement |
| 0 | 350 | 0 |
| 10 | 325 | 7.1 |
| 100 | 250 | 28.6 |
| 1000 | 150 | 57.1 |
| 10000 | 100 | 71.4 |
| IC50 | 850 nM |
Visualizations
The following diagrams illustrate a hypothetical signaling pathway modulated by this compound and a general experimental workflow for target engagement validation.
Caption: Hypothetical signaling pathway where this compound inhibits the Target Kinase.
Caption: General workflow for validating this compound target engagement in cells.
References
- 1. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 9. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 11. selvita.com [selvita.com]
- 12. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. neobiotechnologies.com [neobiotechnologies.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. Validating Antibodies for Western Blotting | Rockland [rockland.com]
- 20. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. promega.com [promega.com]
G-5555 Demonstrates Preferential Efficacy in PAK-Amplified Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of G-5555, a potent and selective inhibitor of Group I p21-activated kinases (PAKs), in cancer cells with and without PAK gene amplification. This guide synthesizes available experimental data to highlight the therapeutic potential and selectivity of this compound.
This compound is a small molecule inhibitor targeting Group I PAKs, which include PAK1, PAK2, and PAK3.[1] These kinases are crucial signaling nodes downstream of Rac1 and Cdc42 small GTPases and are implicated in various cellular processes that drive tumorigenesis, including proliferation, survival, and metastasis.[2][3][4] Genomic amplification and overexpression of PAK1 are particularly prevalent in luminal breast cancer and are associated with a poor clinical prognosis.[1] this compound has been shown to exhibit significantly greater growth-inhibitory activity in cancer cell lines with PAK1 amplification compared to those without.[1][5]
Comparative Efficacy of this compound
Experimental data demonstrates a clear distinction in the sensitivity of cancer cell lines to this compound based on their PAK1 amplification status.
| Cell Line Status | Key Findings | Reference |
| PAK-Amplified | Significantly greater growth inhibitory activity.[5] | [1][5] |
| Enhanced levels of cell death and apoptosis upon treatment.[1] | [1] | |
| Reduced tumor growth in xenograft models (e.g., MDA-MB-175).[1][6] | [1][6] | |
| Non-Amplified | Less sensitive to this compound-mediated growth inhibition.[1][5] | [1][5] |
| Modulation of downstream PAK1 substrate (p-MEK S298) does not consistently correlate with inhibition of cell proliferation or induction of cell death.[1] | [1] |
Kinase Selectivity Profile of this compound
This compound is a highly selective inhibitor of Group I PAKs. In a kinase panel of 235 kinases, this compound demonstrated significant inhibition (>70%) against only a small number of kinases beyond PAK1.
| Kinase | IC50 (nM) |
| PAK1 (Target) | Ki of 3.7 |
| SIK2 | 9 |
| KHS1 | 10 |
| PAK2 | 11 |
| MST4 | 20 |
| YSK1 | 34 |
| MST3 | 43 |
| Lck | 52 |
Data compiled from multiple sources.[5][6]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approaches used to evaluate its efficacy, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
G-5555: A Comparative Analysis of Cross-reactivity with PAK2 and PAK3
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase inhibitor G-5555's performance against p21-activated kinase 2 (PAK2) and p21-activated kinase 3 (PAK3), supported by experimental data.
This compound is a potent, ATP-competitive inhibitor primarily targeting p21-activated kinase 1 (PAK1), a key regulator of cell motility, proliferation, and survival.[1][2] However, its utility as a specific pharmacological tool is influenced by its cross-reactivity with other members of the PAK family, particularly the closely related group I kinases, PAK2 and PAK3.[3] This guide provides a comprehensive comparison of this compound's activity towards PAK2 and PAK3, presenting key inhibitory data, outlining experimental methodologies, and illustrating the relevant signaling contexts.
Quantitative Inhibitor Performance
This compound exhibits high affinity for all group I PAKs (PAK1, PAK2, and PAK3).[3] The inhibitory activity of this compound has been quantified through determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. While this compound is most potent against PAK1, it demonstrates significant inhibitory action against PAK2. In a comprehensive kinase selectivity screen against 235 kinases, this compound was found to inhibit only eight kinases, including PAK2 and PAK3, by more than 70% at a concentration of 0.1 µM.[1][4][5]
| Kinase | Ki (nM) | IC50 (nM) |
| PAK1 | 3.7[1][3][5] | - |
| PAK2 | 11[1][3][5] | 11[1][5] |
| PAK3 | - | Not Determined*[2] |
*In the primary selectivity profiling study, the IC50 value for PAK3 was not determined.[2] However, this compound is characterized as a pan-group I PAK inhibitor, indicating activity against PAK3.
Experimental Methodologies
The determination of this compound's kinase inhibitory activity and selectivity is typically achieved through robust biochemical assays. These assays are crucial for understanding the compound's potency and off-target effects.
Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 and Ki values for a kinase inhibitor is a biochemical assay that measures the phosphorylation of a specific substrate. A fluorescence resonance energy transfer (FRET)-based assay is a frequently employed technique.
Workflow for a FRET-based Kinase Assay:
Protocol Steps:
-
Assay Plate Preparation: Serially diluted this compound is added to the wells of a microtiter plate.
-
Reagent Addition: The specific kinase (PAK1, PAK2, or PAK3) and a FRET-labeled peptide substrate are added to the wells containing the inhibitor.
-
Incubation: The mixture is incubated to allow for the binding of the inhibitor to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Signal Measurement: After a set reaction time, the FRET signal is measured using a plate reader. The degree of phosphorylation is inversely proportional to the FRET signal.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Kinase Selectivity Profiling
To assess the broader selectivity of this compound, it is screened against a large panel of kinases. A common platform for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Workflow for Kinase Selectivity Profiling:
Signaling Pathway Context
PAK1, PAK2, and PAK3 are downstream effectors of the Rho GTPases, Rac1 and Cdc42.[4] They play crucial roles in regulating the cytoskeleton, cell survival, and gene expression. While they share upstream activators and have some overlapping substrates, there is also evidence for distinct, non-redundant functions, particularly between PAK1 and PAK2.[3] Understanding these pathways is critical for interpreting the cellular effects of a pan-group I PAK inhibitor like this compound.
Simplified Signaling Pathway for Group I PAKs:
Conclusion
This compound is a potent inhibitor of group I PAK kinases. While it exhibits the highest affinity for PAK1, its significant cross-reactivity with PAK2, and presumed activity against PAK3, categorize it as a pan-group I PAK inhibitor. This broad activity profile is a critical consideration for researchers using this compound to probe PAK signaling. The provided data and experimental context are intended to aid in the design of experiments and the interpretation of results when employing this compound. Researchers should be aware that the observed cellular effects of this compound are likely the result of inhibiting multiple PAK isoforms.
References
- 1. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pak1 and Pak2 Mediate Tumor Cell Invasion through Distinct Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for G-5555: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the potent and selective p21-activated kinase 1 (PAK1) inhibitor, G-5555, adherence to proper disposal protocols is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step logistical and safety information for the appropriate management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, absorb the material with an inert substance and place it in a sealed container for disposal.
Quantitative Data for this compound Disposal
The following table summarizes key quantitative data relevant to the handling and disposal of this compound. This information is compiled from available safety data sheets and chemical properties.
| Parameter | Value | Source |
| CAS Number | 1648863-90-4 | [1][2] |
| Molecular Formula | C25H25ClN6O3 | [1][2] |
| Molecular Weight | 492.96 g/mol | [2] |
| Solubility in DMSO | ≥ 20 mM | [2] |
| Storage Temperature | -20°C | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with any chemical waste, must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general guideline for the proper disposal of this compound.
Step 1: Waste Segregation
-
Solid Waste: Unused or expired this compound powder, as well as any grossly contaminated items such as weighing paper or pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be sealed to prevent accidental spillage or release.
-
Liquid Waste: Solutions containing this compound, including experimental residues and contaminated solvents, should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Waste Neutralization/Deactivation (If Applicable)
-
Currently, there are no established, standardized experimental protocols for the chemical neutralization or deactivation of this compound for general laboratory use. Therefore, direct chemical treatment of the waste is not recommended without specific institutional guidance and validation.
Step 3: Container Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards associated with the compound (e.g., "Toxic," "Irritant").
-
Store waste containers in a designated, secure area away from incompatible materials, and in accordance with institutional guidelines for hazardous waste storage.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and final disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and responsibility in research.
References
Personal protective equipment for handling G-5555
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of G-5555, a potent and selective inhibitor of Group I p21-activated kinases (PAKs). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Product Information and Physical Data
This compound is a high-affinity, orally bioavailable small molecule inhibitor targeting PAK1, PAK2, and PAK3.[1][2] It is intended for laboratory research use only.[1]
| Property | Value | Source |
| Chemical Name | 8-[(trans-5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methyl-2-pyridinyl)phenyl]-2-(methylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one | [2] |
| Molecular Formula | C₂₅H₂₅ClN₆O₃ | [1] |
| Molecular Weight | 492.96 g/mol | [1] |
| CAS Number | 1648863-90-4 | [1] |
| Appearance | White to off-white solid | N/A |
| Storage Temperature | -20°C | [1] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of comprehensive toxicological data in humans, stringent adherence to PPE protocols is mandatory. As a potent kinase inhibitor, it should be handled with the same precautions as other high-potency active pharmaceutical ingredients.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact. DMSO, a common solvent for this compound, readily penetrates the skin and can carry dissolved substances with it. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of this compound solutions or airborne powder. |
| Body Protection | Fully buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. For handling larger quantities of powder outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is recommended. | Minimizes inhalation of airborne powder. |
Handling and Storage
Handling:
-
Engineering Controls: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly with soap and water.
Storage:
-
Short-term Storage: Store at -20°C in a tightly sealed container.
-
Long-term Storage: For solutions in DMSO, store at -80°C.
-
Stability: this compound is stable under recommended storage conditions. Avoid repeated freeze-thaw cycles of solutions.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. As a potent bioactive compound, this compound waste should be treated as hazardous chemical waste.
Waste Streams:
-
Solid this compound: Collect in a sealed, clearly labeled container for hazardous chemical waste.
-
Solutions of this compound: Collect in a sealed, clearly labeled container for hazardous chemical waste. Do not dispose of down the drain.
-
Contaminated Labware (e.g., pipette tips, tubes): Place in a designated, sealed hazardous waste container.
-
Contaminated PPE: Dispose of as hazardous waste.
This compound Signaling Pathway
This compound is a potent inhibitor of Group I p21-activated kinases (PAKs), with a high affinity for PAK1.[1] PAK1 is a key downstream effector of the Rho GTPases, Rac1 and Cdc42, and plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. One of the key downstream targets of PAK1 is MEK1 (also known as MAP2K1). PAK1 can directly phosphorylate MEK1 at Serine 298, which in turn can lead to the activation of the MAPK/ERK signaling cascade.[1][3] This pathway is often dysregulated in cancer.
Experimental Protocol: In Vitro Cell-Based Assay for this compound Activity
This protocol provides a general framework for assessing the inhibitory activity of this compound on a downstream target of PAK1, such as the phosphorylation of MEK1, in a cell culture model.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell line (e.g., a cancer cell line known to have active PAK1 signaling)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK1 (Ser298), anti-total MEK1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Microplate reader or imaging system
Procedure:
-
Preparation of this compound Stock Solution:
-
In a chemical fume hood, prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 4.93 mg of this compound in 1 mL of DMSO.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
The following day, replace the complete medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM). Include a DMSO-only vehicle control.
-
Add the this compound dilutions or vehicle control to the cells and incubate for the desired treatment time (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MEK1 (Ser298) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a microplate reader or imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total MEK1 and a loading control (e.g., GAPDH or β-actin).
-
Experimental Workflow Diagram:
References
- 1. PAK1 phosphorylation of MEK1 regulates fibronectin-stimulated MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P21-Activated Kinase 1 and 2 As Potential Therapeutic Targets for the Management of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK1 activation by PAK: A novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
